Neuropeptide Y
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPYMXQQVHTUDU-OFGSCBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C190H287N55O57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4254 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82785-45-3 | |
| Record name | Neuropeptide Y | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082785453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuropeptide Y | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular and Cellular Biology of Neuropeptide Y
Biosynthesis and Processing
The production of the biologically active Neuropeptide Y peptide is a multi-step process involving initial synthesis of a larger precursor molecule, followed by enzymatic cleavage and modifications. wikipedia.orgoup.com
Pre-pro-Neuropeptide Y Cleavage
This compound is initially synthesized as a 97-amino acid precursor protein known as pre-pro-NPY. researchgate.netatlasgeneticsoncology.org This precursor undergoes a series of proteolytic cleavages to yield the mature, active peptide. researchgate.netfrontiersin.org The first step involves the removal of a 28-amino acid signal peptide from the N-terminus in the endoplasmic reticulum, resulting in the formation of pro-NPY, a 69-amino acid peptide. wikipedia.orgatlasgeneticsoncology.orgfrontiersin.org
Pro-NPY is then transported to the Golgi apparatus and packaged into large dense-core vesicles. researchgate.netwikipedia.org Within these vesicles, pro-NPY is cleaved at a specific dibasic site (Lys-Arg) by prohormone convertases, primarily PC1/3 and PC2. atlasgeneticsoncology.orgnih.gov This cleavage releases the 36-amino acid mature NPY peptide and a 30-amino acid C-terminal flanking peptide of NPY (CPON). researchgate.netatlasgeneticsoncology.orgfrontiersin.org
Post-translational Modifications
A crucial post-translational modification for the biological activity of this compound is C-terminal amidation. acs.orgnih.govacs.org This process is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). atlasgeneticsoncology.orgacs.org The precursor for amidation is a glycine (B1666218) residue at the C-terminus of the peptide. nih.govacs.org PAM removes this glycine, resulting in an amidated C-terminus which is critical for the peptide's stability and its ability to bind to its receptors. nih.govacs.orgpatsnap.com The majority of mature NPY is amidated. nih.govaacrjournals.org
Enzymatic Degradation Pathways
The biological activity of this compound is terminated through enzymatic degradation. A key enzyme in this process is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. oup.comnih.govdiabetesjournals.org DPP-IV is a serine protease that selectively cleaves dipeptides from the N-terminus of peptides containing a proline or alanine (B10760859) at the penultimate position. oup.comdiabetesjournals.orgoup.com In the case of NPY, DPP-IV removes the N-terminal Tyr-Pro dipeptide, generating the truncated form NPY(3-36). oup.comnih.govmdpi.com This truncated peptide has a reduced affinity for the Y1 receptor subtype but can still bind to other NPY receptors like Y2 and Y5. frontiersin.orgnih.gov Other enzymes, such as aminopeptidase (B13392206) P and neprilysin, also contribute to the degradation of NPY. researchgate.netnih.gov
Neuronal Localization and Expression
This compound is one of the most abundant neuropeptides in the brain and is also found in the peripheral nervous system. nih.govatlasgeneticsoncology.orglifecanvastech.com Its expression is widespread, with significant concentrations in various brain regions.
Central Nervous System Distribution
Immunocytochemical studies have revealed a broad distribution of NPY-containing neurons throughout the central nervous system. nih.govnii.ac.jpresearchgate.net High densities of NPY-immunoreactive cell bodies and fibers are found in several key areas, including the cerebral cortex, hippocampus, caudate putamen, and amygdala. wikipedia.orgatlasgeneticsoncology.orgresearchgate.net Moderate expression is observed in the septal nuclei and periaqueductal gray matter. researchgate.net
Arcuate Nucleus of the Hypothalamus
The arcuate nucleus (ARC) of the hypothalamus contains one of the highest concentrations of this compound in the brain. wikipedia.orgnii.ac.jpnih.gov NPY-expressing neurons in the ARC are a major population that plays a critical role in the regulation of energy balance. nih.govoup.comfrontiersin.org These neurons are strategically located near the median eminence, a region with a fenestrated blood-brain barrier, allowing them to readily sense and respond to circulating metabolic signals. oup.comfrontiersin.org NPY neurons in the arcuate nucleus co-express other neuropeptides, such as Agouti-related peptide (AgRP), and project to other hypothalamic nuclei, including the paraventricular nucleus (PVN), to exert their effects. nih.govfrontiersin.org The expression of NPY in the arcuate nucleus is regulated by various hormones and metabolites, including insulin (B600854) and leptin. nih.govoup.com
| Brain Region | Relative NPY Expression Level | Primary Associated Functions |
| Arcuate Nucleus (Hypothalamus) | Very High wikipedia.orgnih.gov | Regulation of energy balance and food intake nih.govoup.com |
| Hippocampus | High wikipedia.orgresearchgate.net | Learning and memory, neurogenesis wikipedia.org |
| Cerebral Cortex | High researchgate.net | Various higher-order cognitive functions |
| Amygdala | High researchgate.net | Emotional processing, anxiety |
| Caudate Putamen | High researchgate.net | Motor control |
| Paraventricular Nucleus (Hypothalamus) | High (fibers) nii.ac.jpresearchgate.net | Neuroendocrine control, stress response nih.gov |
Paraventricular Nucleus of the Hypothalamus
The paraventricular nucleus (PVN) of the hypothalamus is a critical site for the regulation of energy balance and feeding behavior, with this compound (NPY) acting as a powerful stimulant of food intake in this region. jneurosci.orgpnas.org The PVN exhibits high levels of NPY immunoreactivity, primarily within nerve terminals originating from the arcuate nucleus (ARC). jneurosci.org This ARC-PVN NPYergic pathway is highly responsive to the body's energy status. jneurosci.org
Injection of NPY into the PVN leads to a significant increase in food consumption. jneurosci.orgpnas.org Beyond its effects on feeding, NPY in the PVN coordinates energy metabolism by decreasing brown fat thermogenesis and increasing the enzymatic activity of lipoprotein lipase (B570770) (LPL) in white fat. physiology.org This is associated with a reduction in the gene expression of uncoupling protein (UCP) in brown adipose tissue and an increase in LPL gene expression in white adipose tissue. physiology.org
NPY exerts its effects in the PVN through various receptor subtypes. The stimulation of colonic transit by NPY in the PVN is mediated by Y1 receptors and involves central corticotropin-releasing factor (CRF) and peripheral cholinergic pathways. nih.gov NPY neurons also project to and inhibit oxytocin (B344502) (OXT)-positive neurons in the PVN by activating GABA-A receptors and NPY Y1 receptor-cAMP-PKA pathways, leading to increased appetite and decreased basal metabolic rate. frontiersin.org
Dorsomedial Hypothalamic Nucleus
The dorsomedial hypothalamic nucleus (DMH) is another key area involved in the regulation of ingestive behavior and energy balance. researchgate.net Neurons from the arcuate nucleus (ARC) project to the DMH, and the DMH itself contains NPY-expressing neurons. frontiersin.orgresearchgate.net Alterations in DMH NPY signaling have been shown to influence glucose homeostasis. oup.com
Overexpression of NPY in the DMH of lean rats has been shown to increase food intake. frontiersin.org Conversely, knockdown of NPY in the DMH can promote hepatic insulin sensitivity by modulating descending signals to the dorsal motor nucleus of the vagus (DMV), which in turn influences hepatic glucose production. oup.com This suggests a role for DMH NPY in the neural control of glucose homeostasis via hepatic vagal efferents. oup.com
The anorexic effect of the peptide Angiopoietin-like protein 8 (Angptl8) appears to be mediated, at least in part, through the inhibition of NPY neurons in the DMH. frontiersin.org Central administration of Angptl8 decreases the number of c-Fos positive neurons in the DMH, indicating reduced neuronal activity, and also decreases the co-expression of NPY and c-Fos in this nucleus. frontiersin.org
Lateral Hypothalamus
The lateral hypothalamus (LHA) is a classic hunger center where this compound (NPY) plays a significant role in stimulating feeding behavior. oup.com NPY-containing neurons from the arcuate nucleus project to the LHA, and NPY levels in this region are influenced by the metabolic state of the animal. tandfonline.com
Administration of NPY into the LHA potently increases food intake. tandfonline.com Overexpression of NPY in the LHA leads to sustained increases in caloric intake, hyperphagia, and obesity. oup.comtandfonline.com The effects of NPY in the LHA on food intake appear to be dependent on the diet composition. For instance, intra-LHA NPY administration increases chow intake in rats on both standard and high-fat, high-sucrose diets, but its effect on fat intake is modulated by the baseline preference for fat. tandfonline.comknaw.nl
The orexigenic (appetite-stimulating) effects of NPY in the LHA are mediated by both NPY Y1 and Y5 receptors in chow-fed rats. knaw.nl However, in a model of diet-induced obesity, the effects are primarily mediated by NPY Y5 receptors, suggesting a dysregulation of NPY receptor sensitivity with chronic consumption of a palatable diet. knaw.nl
Ventromedial Hypothalamus
The ventromedial nucleus of the hypothalamus (VMH) is considered a satiety center, and its output is generally anorexigenic (appetite-suppressing). nih.gov this compound (NPY) acts as a potent orexigenic (appetite-stimulating) signal within the VMH, directly inhibiting the activity of VMH neurons. nih.gov
NPY robustly inhibits VMH neurons by hyperpolarizing them and reducing their firing rate. nih.gov This inhibitory action is mediated by the activation of NPY Y1 receptors, which are coupled to G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov A significant portion of NPY-sensitive neurons in the VMH also express leptin receptors, suggesting a direct interplay where NPY inhibits the anorexigenic signals promoted by leptin. nih.gov Furthermore, many of these NPY-sensitive neurons are also inhibited by elevations in glucose. nih.gov
In electrophysiological studies, NPY has been shown to decrease the frequency of neuronal oscillations in the VMH, an effect shared with other orexigenic peptides like galanin and ghrelin. nih.gov
Amygdala Subregions (e.g., Basolateral Amygdala, Central Amygdala)
This compound (NPY) is highly expressed in the amygdala and plays a critical role in modulating anxiety, fear, and stress responses. sinapsa.orgnih.gov Its effects are mediated through different receptor subtypes, leading to varied and sometimes opposing behavioral outcomes in distinct amygdala subregions. sinapsa.org
Basolateral Amygdala (BLA):
In the BLA, NPY generally exerts anxiolytic and fear-reducing effects. sinapsa.orgjneurosci.org Repeated administration of NPY into the BLA can induce long-term resilience to stress. jneurosci.orgnih.gov This resilience is associated with a reduction in the activity of principal output neurons, partly through a decrease in the levels of the excitatory ion channel HCN1. jneurosci.org NPY Y1 receptors in the BLA are primarily involved in the acute anxiolytic effects of NPY. biorxiv.org There is also evidence suggesting a role for Y5 receptors in the long-term, stress-buffering effects of NPY in this region. biorxiv.org Furthermore, NPY neurons in the BLA project to the nucleus accumbens and are involved in stimulating the intake of high-fat food. frontiersin.org
Central Amygdala (CeA):
The CeA is a key output nucleus of the amygdala, coordinating behavioral and physiological responses to fear. mdpi.com NPY in the CeA is predominantly involved in modulating anxiety and depression-like behaviors. sinapsa.org Local administration of NPY into the CeA produces anxiolytic-like effects and can reduce alcohol intake in alcohol-preferring rats. mdpi.comnih.gov These effects are primarily mediated by NPY Y1 receptors. mdpi.comacs.org Infusion of NPY into the CeA has been shown to increase the protein levels of CaMK IV and phosphorylated CREB, as well as the mRNA and protein levels of NPY itself, suggesting a complex regulatory feedback loop. nih.gov
Hippocampus (e.g., Dentate Gyrus, CA1 Region)
This compound (NPY) and its receptors are highly expressed in the hippocampus, where they play a crucial role in neurogenesis, synaptic plasticity, and the modulation of fear and anxiety. wikipedia.orgbiorxiv.org
Dentate Gyrus (DG):
The dentate gyrus is a primary site of adult neurogenesis, a process significantly influenced by NPY. wikipedia.orgmdpi.com NPY promotes the proliferation of neuronal precursor cells in the DG, an effect that is mediated by the Y1 receptor and involves the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway. wikipedia.orgresearchgate.net NPY is released by interneurons in the DG and can modulate hippocampal-dependent learning and memory. researchgate.netfrontiersin.org Specifically, NPY released from GABAergic interneurons in the dorsal DG has been shown to reduce contextual fear. frontiersin.org
CA1 Region:
In the CA1 region of the hippocampus, NPY acts as a potent modulator of synaptic transmission. jneurosci.orgnih.gov It primarily acts presynaptically to reduce excitatory input to CA1 pyramidal neurons. nih.gov This is achieved by inhibiting excitatory postsynaptic potentials (EPSPs) at the Schaffer collateral-CA1 synapses, an effect mediated by presynaptic Y2 receptors. jneurosci.org More recently, research has demonstrated that NPY also acts on Y1 receptors in the temporoammonic (TA) pathway to CA1, reducing synaptic responses. biorxiv.orgbiorxiv.org This action at Y1 receptors in the TA pathway is thought to underlie the anxiolytic effects of NPY in the CA1 region. biorxiv.orgbiorxiv.org
Nucleus Accumbens
The nucleus accumbens (NAc) is a key component of the brain's reward and motivation circuitry, and this compound (NPY) signaling within this region plays a significant role in modulating these functions, including feeding behavior and social interaction. vumc.orgpnas.org The NAc has one of the highest densities of NPY in the brain, with Y1 receptors being densely expressed. pnas.org
NPY innervation in the NAc originates from both local interneurons and projections from GABAergic neurons in the arcuate nucleus. pnas.org Functionally, NPY in the NAc is associated with reward and can influence a range of behaviors. pnas.org For instance, direct infusion of NPY into the NAc can increase social interaction and the intake of palatable, high-fat food. frontiersin.orgvumc.orgnih.gov This effect on fat intake is mediated by the NPY Y1 receptor. nih.gov
At the cellular level, NPY modulates excitatory synaptic transmission in a cell-type-specific manner through different receptor subtypes. NPY Y1 and Y5 receptors enhance excitatory transmission, while Y2 receptors have a depressive effect. vumc.org Furthermore, NPY administration in the NAc has been found to downregulate the expression of preproenkephalin (ppENK) mRNA, suggesting an interaction with the endogenous opioid system. nih.gov
| Brain Region | NPY Receptor(s) Involved | Key Cellular/Molecular Effects of NPY |
| Paraventricular Nucleus of the Hypothalamus | Y1, GABA-A | Stimulates food intake; Decreases brown fat thermogenesis; Increases white fat LPL activity; Inhibits oxytocin neurons. jneurosci.orgpnas.orgphysiology.orgnih.govfrontiersin.org |
| Dorsomedial Hypothalamic Nucleus | - | Influences glucose homeostasis; Overexpression increases food intake; Knockdown promotes hepatic insulin sensitivity. oup.comfrontiersin.org |
| Lateral Hypothalamus | Y1, Y5 | Potently stimulates food intake; Overexpression leads to hyperphagia and obesity. tandfonline.comknaw.nl |
| Ventromedial Hypothalamus | Y1 | Inhibits anorexigenic neurons via activation of GIRK channels. nih.gov |
| Basolateral Amygdala | Y1, Y5 | Induces long-term stress resilience; Reduces activity of principal neurons via decreased HCN1 levels. jneurosci.orgnih.govbiorxiv.org |
| Central Amygdala | Y1 | Produces anxiolytic effects; Reduces alcohol intake; Increases CaMK IV and pCREB levels. mdpi.comnih.govacs.org |
| Dentate Gyrus | Y1 | Promotes proliferation of neuronal precursors via ERK1/2 pathway; Reduces contextual fear. wikipedia.orgresearchgate.netfrontiersin.org |
| CA1 Region | Y1, Y2 | Presynaptically inhibits excitatory transmission at Schaffer collateral (Y2) and temporoammonic (Y1) synapses. biorxiv.orgjneurosci.orgnih.govbiorxiv.org |
| Nucleus Accumbens | Y1, Y2, Y5 | Enhances (Y1/Y5) or depresses (Y2) excitatory transmission; Stimulates high-fat food intake (Y1); Downregulates ppENK mRNA. frontiersin.orgvumc.orgnih.gov |
Bed Nucleus of the Stria Terminalis
The bed nucleus of the stria terminalis (BNST), a key component of the extended amygdala, exhibits a high density of NPY-immunoreactive fibers and contains NPY-expressing neurons. nih.govpnas.orgfrontiersin.org This region is critically involved in processing emotional information, particularly related to stress, fear, and anxiety. acs.orgbohrium.com
Within the BNST, NPY plays a significant role in modulating anxiety- and fear-related behaviors. bohrium.com Research indicates that NPY and its receptors, particularly the Y1, Y2, and Y5 subtypes, are expressed in the BNST. mdpi.comfrontiersin.org NPY's anxiolytic (anxiety-reducing) effects are partly mediated through its actions in this nucleus. For instance, NPY can counteract the effects of corticotropin-releasing factor (CRF), a key stress-related peptide, within the BNST. acs.org Specifically, while CRF in the BNST can induce aversion, NPY can suppress this effect. acs.org
Studies have shown that NPY in the anteroventral BNST (BNSTav) can reduce the expression of conditioned fear, with these effects being mediated by the Y2 receptor. bohrium.com NPY-positive neurons in the anterior BNST display distinct electrophysiological properties, suggesting they are in a state of high excitability and are readily activated by incoming signals, which may be crucial for adapting to stressful situations. frontiersin.org Furthermore, NPY inhibits projections from the basolateral amygdala (BLA) to the BNST, a pathway important for anxiety-related behaviors. jneurosci.org
Cerebral Cortex and Caudate Putamen
NPY is widely distributed throughout the cerebral cortex, with NPY-immunoreactive neurons found in all layers, although their density is higher in layers V and VI. nih.govbvsalud.org These neurons are typically a subpopulation of GABAergic interneurons. In the caudate putamen, a key component of the basal ganglia, NPY is expressed by a population of medium-sized aspiny interneurons. nih.govresearchgate.netlu.se
In the cerebral cortex, NPY is involved in regulating neuronal excitability and has been implicated in various cognitive functions. frontiersin.org The presence of NPY terminals around cerebral blood vessels suggests a role in regulating cerebral blood flow through its potent vasoconstrictor effects. nih.gov
The caudate putamen is integral to motor control, learning, and motivation. Within this region, NPY modulates dopaminergic neurotransmission. lu.se Studies have shown that NPY can influence the synthesis and release of dopamine (B1211576), with Y1 and Y2 receptors having opposing effects. lu.se In pathological conditions such as Parkinson's disease, there is a notable increase in the expression of NPY in the caudate nucleus and putamen. lu.sefrontiersin.org Similarly, in Huntington's disease, NPY-expressing neurons are relatively spared, and NPY levels are increased, suggesting a potential neuroprotective role. frontiersin.org
Brainstem Nuclei (e.g., Nucleus of the Solitary Tract, Locus Coeruleus)
NPY is prominently expressed in several brainstem nuclei, which are crucial for regulating autonomic functions, arousal, and processing sensory information. frontiersin.org
Nucleus of the Solitary Tract (NTS): The NTS is a primary site for the integration of visceral sensory information from the body. karger.com It contains a significant population of NPY-expressing neurons and is densely innervated by NPY fibers. nih.govnih.govphysoc.org NPY in the NTS is involved in the regulation of cardiovascular function and feeding behavior. karger.comphysoc.orgphysiology.org Microinjection of NPY into the NTS can lead to a decrease in blood pressure and heart rate. karger.com Furthermore, NPY neurons in the NTS play a role in appetite regulation; activating these neurons increases food intake, while inhibiting them has the opposite effect. physoc.org
Locus Coeruleus (LC): The LC is the principal source of norepinephrine (B1679862) in the brain and plays a critical role in arousal, attention, and the stress response. researchgate.net A subpopulation of noradrenergic neurons in the LC co-expresses NPY. frontiersin.orgahajournals.orgunimelb.edu.au The LC also contains a high density of NPY receptors (Y1, Y2, and Y5). frontiersin.org NPY acts as a modulator of LC activity, generally having an inhibitory effect on noradrenergic neurons, which can contribute to its anxiolytic properties. researchgate.net
Spinal Cord
NPY is present in the spinal cord, where it plays a significant role in modulating sensory information, particularly pain signals. acs.orgpnas.org NPY-like immunoreactivity is found in neurons and terminals of the dorsal horn, the region responsible for processing sensory input. pnas.org The expression of NPY in the spinal cord is notably upregulated following peripheral nerve injury or inflammation. pnas.org
NPY exerts potent inhibitory effects on pain transmission primarily through the activation of Y1 and Y2 receptors in the dorsal horn. acs.orgpnas.org Intrathecal administration of NPY can reduce hypersensitivity to both mechanical and thermal stimuli in models of chronic pain. pnas.org This suggests that endogenous NPY in the spinal cord tonically inhibits pain signaling. pnas.org In developing human spinal cords, NPY-immunoreactive fibers are concentrated in areas corresponding to developing autonomic centers, suggesting a role in the early development of the autonomic system. nih.gov
Peripheral Nervous System Distribution
NPY is also widely distributed in the peripheral nervous system, where it functions as a cotransmitter with other classical neurotransmitters. frontiersin.org
Sympathetic Nervous System (e.g., Postganglionic Neurons, Adrenal Medulla)
NPY is a key neurotransmitter in the sympathetic nervous system, where it is co-localized and co-released with norepinephrine from postganglionic sympathetic neurons. frontiersin.orgfrontiersin.orgnih.gov These neurons innervate a wide range of tissues, including blood vessels, the heart, and various organs. frontiersin.orgembopress.org
The release of NPY from sympathetic nerves is particularly enhanced during strong or prolonged sympathetic activation, such as during stress. nih.govahajournals.org In the cardiovascular system, NPY is a potent vasoconstrictor and also potentiates the vasoconstrictor effects of norepinephrine. frontiersin.orgembopress.org It is found in nerves supplying blood vessels, cardiomyocytes, and the endocardium. frontiersin.org
NPY is also present in the adrenal medulla, specifically in some chromaffin cells, where it is stored and can be released into the bloodstream. nih.govum.es However, the adrenal medulla is not considered a major source of circulating NPY in rats. nih.gov
Enteric Nervous System
The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, contains a substantial population of NPY-expressing neurons. yakhak.orgnih.gov These neurons are located in both the myenteric and submucosal plexuses. yakhak.org
Within the gut, NPY is involved in regulating a variety of functions, including intestinal motility, secretion, and blood flow. yakhak.orgnih.gov It generally has an inhibitory effect on gastrointestinal motility and secretion of water and electrolytes. nih.gov These effects are mediated through various NPY receptors, with Y1 and Y2 receptors playing significant roles. yakhak.orgnih.gov NPY also acts as a neuroimmune modulator in the gut, influencing inflammatory processes. yakhak.orgplos.org For example, NPY can stimulate the production of cytokines from enteric neurons and immune cells. plos.org
Data Tables
Table 1: Distribution and Function of this compound in the Central Nervous System
| Brain Region | Distribution | Key Functions |
|---|---|---|
| Bed Nucleus of the Stria Terminalis (BNST) | High density of fibers; NPY-expressing neurons present. nih.govpnas.orgfrontiersin.org | Modulation of anxiety, fear, and stress responses; counteracts CRF effects. acs.orgbohrium.com |
| Cerebral Cortex | NPY neurons in all layers, especially V and VI. nih.govbvsalud.org | Regulation of neuronal excitability and cerebral blood flow. nih.govfrontiersin.org |
| Caudate Putamen | Medium-sized aspiny interneurons. nih.govresearchgate.netlu.se | Modulation of dopamine release; motor control. lu.se |
| Nucleus of the Solitary Tract (NTS) | NPY-expressing neurons and dense fiber innervation. nih.govnih.govphysoc.org | Regulation of cardiovascular function and appetite. karger.comphysoc.org |
| Locus Coeruleus (LC) | Co-expressed in noradrenergic neurons. frontiersin.orgahajournals.orgunimelb.edu.au | Modulation of arousal, attention, and stress; anxiolysis. researchgate.net |
| Spinal Cord | Neurons and terminals in the dorsal horn. pnas.org | Inhibition of pain transmission. acs.orgpnas.org |
Table 2: Distribution and Function of this compound in the Peripheral Nervous System
| System | Location | Key Functions |
|---|---|---|
| Sympathetic Nervous System | Postganglionic neurons; Adrenal medulla. frontiersin.orgnih.gov | Vasoconstriction; cotransmission with norepinephrine. frontiersin.orgembopress.org |
| Enteric Nervous System | Myenteric and submucosal plexuses. yakhak.org | Inhibition of motility and secretion; neuroimmune modulation. yakhak.orgnih.gov |
Non-Neuronal Cellular Sources
While this compound (NPY) is predominantly synthesized and released by neurons in the central and peripheral nervous systems, a growing body of evidence highlights its production in various non-neuronal cell types. ahajournals.orgnih.gov This peripheral expression contributes to the diverse physiological roles of NPY beyond its established functions in neurotransmission.
Platelets and Endothelial Cells: In the cardiovascular system, NPY is not only found in the nerves that line blood vessels but can also be synthesized by endothelial cells and platelets. ahajournals.orgnih.gov Platelets, particularly in rodents, can take up NPY from the plasma and release it upon activation. ahajournals.orgnih.gov This localized release of NPY can influence vascular tone and remodeling.
Immune Cells: Various immune cells have been identified as sources of NPY. nih.gov These include monocytes, macrophages, dendritic cells, and lymphocytes. nih.govplos.org The expression of NPY in these cells is often inducible, meaning it can be upregulated in response to stimuli such as inflammation. plos.orgplos.org For example, adipose tissue macrophages are a significant source of NPY, particularly in the context of obesity-induced inflammation. plos.orgplos.org This immune-derived NPY can act in an autocrine or paracrine fashion to modulate immune cell function. nih.gov
This compound Receptors
The diverse biological effects of this compound are mediated through its interaction with a family of G protein-coupled receptors (GPCRs). kenhub.commedchemexpress.com These receptors are integral membrane proteins that, upon binding to NPY, initiate intracellular signaling cascades.
Classification and Subtypes (Y1, Y2, Y3, Y4, Y5, Y6)
The NPY receptor family consists of several subtypes, designated Y1, Y2, Y3, Y4, Y5, and Y6. kenhub.compnas.org In humans, Y1, Y2, Y4, and Y5 are the primary functional receptors. frontiersin.org The Y3 receptor has been pharmacologically characterized but has not yet been cloned. frontiersin.org The y6 receptor is functional in mice and rabbits but exists as a non-functional pseudogene in humans. frontiersin.org
These receptor subtypes exhibit distinct pharmacological profiles, binding with varying affinities to NPY and its related peptides, peptide YY (PYY) and pancreatic polypeptide (PP). medchemexpress.comfrontiersin.org For instance, the Y1 receptor binds NPY and PYY with high affinity, while the Y4 receptor shows a preference for PP. kenhub.comfrontiersin.org The Y2 receptor is selectively activated by NPY and PYY, and the Y5 receptor also binds NPY with high affinity. frontiersin.orgmultispaninc.com
Receptor Distribution and Expression Profiles Across Tissues and Cell Types
The NPY receptor subtypes have widespread but distinct distribution patterns throughout the body, which underlies their diverse physiological functions.
| Receptor Subtype | Key Tissues and Cell Types of Expression |
| Y1 | Central Nervous System (hypothalamus, hippocampus, neocortex, thalamus), blood vessels, adipose tissue, colon, kidney, adrenal gland, heart, placenta, pancreas, bone marrow cells, skeletal muscle. pnas.orgfrontiersin.org |
| Y2 | Predominantly presynaptic neurons in the central and peripheral nervous systems, hippocampus, thalamus, hypothalamus, blood vessels, spleen, liver, gastrointestinal tract, kidney, white and brown adipose tissue. frontiersin.orgkarger.com |
| Y4 | Gastrointestinal tract (colon, small intestine), central nervous system (hippocampus, hypothalamus), pancreas, prostate, skeletal muscle, thyroid gland, heart, adrenal gland, nasal mucosa. kenhub.comkarger.com |
| Y5 | Central Nervous System (hypothalamus, hippocampus), intestine, ovary, testis, prostate, spleen, pancreas, kidney, skeletal muscle, liver, placenta, heart. kenhub.comfrontiersin.org |
Immune cells express Y1, Y2, and Y5 receptors, allowing them to respond to NPY signals. plos.orgplos.org In the retina , Y1, Y2, Y4, and Y5 receptor mRNA has been detected, with Y1 and Y2 receptors localized to specific neuronal and glial cells. arvojournals.org The heart expresses both Y1 and Y2 receptors. karger.com
Structural Insights and Receptor Binding Properties
NPY receptors are class A GPCRs characterized by seven transmembrane helices connected by intracellular and extracellular loops. frontiersin.org High-resolution structural studies, including cryo-electron microscopy, have provided significant insights into how NPY binds to its receptors. researchgate.netresearchgate.net
The binding of NPY to its receptors is a complex process involving multiple interaction points. The C-terminal region of NPY, which is highly conserved, plays a crucial role in receptor binding and activation. nih.gov Specifically, the amidated C-terminal residue of NPY inserts deep into the transmembrane core of the receptor. researchgate.netresearchgate.net The N-terminal and helical regions of NPY also interact with the extracellular loops of the receptor, contributing to the high-affinity binding. researchgate.netresearchgate.net
Structural models and mutagenesis studies have identified key amino acid residues in both the peptide and the receptor that are critical for their interaction. nih.govscispace.com For instance, conserved acidic residues in the extracellular loops of the receptors are thought to attract the positively charged NPY into the binding pocket. nih.gov
Intracellular Signaling Pathways
Upon activation by NPY, the Y-receptors initiate intracellular signaling cascades that ultimately lead to a cellular response. ebi.ac.uk These pathways are primarily mediated by heterotrimeric G proteins.
G Protein-Coupled Receptor Mechanisms (G_iα Coupling)
All NPY receptor subtypes are known to couple to G proteins of the G_i/o family. frontiersin.orgresearchgate.net The activation of the receptor by NPY causes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein (Gα).
The primary downstream effect of G_iα activation is the inhibition of adenylyl cyclase . researchgate.netresearchgate.net This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.orgresearchgate.net The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA). researchgate.net
In addition to inhibiting adenylyl cyclase, NPY receptor activation can also lead to:
Modulation of ion channels: G_i/o protein activation can lead to the inhibition of calcium channels and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization of the cell membrane. researchgate.net
Activation of other signaling pathways: NPY receptors can also couple to other signaling cascades, including the phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. researchgate.netresearchgate.netnih.gov
Adenylate Cyclase Inhibition and cAMP/Protein Kinase A Pathway Modulation
A primary and well-established signaling mechanism for NPY receptors is the inhibition of adenylate cyclase. researchgate.netpnas.org All NPY receptors are coupled to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). guidetopharmacology.orgnih.gov Upon activation by NPY, the Gαi subunit dissociates and inhibits the activity of adenylate cyclase, the enzyme responsible for converting ATP to cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netfrontiersin.org This leads to a reduction in intracellular cAMP levels. frontiersin.org
Decreased cAMP levels result in the reduced activation of Protein Kinase A (PKA), a key downstream effector of cAMP. frontiersin.orgkarger.com By inhibiting the cAMP/PKA pathway, NPY can modulate a variety of cellular functions. For instance, in vascular smooth muscle cells, the inhibition of this pathway contributes to the mitogenic effects of NPY. nih.gov In hypothalamic neurons, the NPY-Y1 receptor-cAMP-PKA pathway is involved in regulating the release of oxytocin, which in turn influences appetite. frontiersin.org
Phospholipase C Activation and Phosphatidylinositol Bisphosphate Hydrolysis
Several NPY receptors, particularly the Y1 receptor, can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC). frontiersin.orgresearchgate.net PLC is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgsigmaaldrich.com
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. pnas.orgresearchgate.net The resulting increase in intracellular Ca2+ concentration can activate various calcium-dependent enzymes. nih.gov DAG, on the other hand, remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates members of the Protein Kinase C (PKC) family. pnas.orgsigmaaldrich.com This PLC-mediated pathway is a major contributor to the proliferative effects of NPY in vascular smooth muscle cells. nih.gov
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Cascade Activation
NPY is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. nih.govpnas.org This signaling cascade is a crucial regulator of cell growth, proliferation, differentiation, and survival. frontiersin.org The activation of MAPK/ERK by NPY has been observed in various cell types, including cardiomyocytes, vascular smooth muscle cells, and neuronal cells. wikipedia.orgnih.govnih.gov
The activation of this pathway can occur through multiple NPY receptors, including Y1, Y2, and Y5. springermedizin.de In some instances, the activation of ERK1/2 by the Y1 receptor is dependent on Gβγ subunits and the subsequent activation of PI3-kinase. nih.gov Interestingly, studies have shown that NPY can potentiate the activation of MAPK induced by other stimuli, such as phenylephrine (B352888) in cardiomyocytes, an effect mediated by the Y5 receptor. pnas.orgnih.gov Furthermore, in some cellular contexts, the activation of MAPK/ERK by NPY requires the transactivation of other receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGFR). nih.gov
Protein Kinase C (PKC) Activation
As a downstream effector of Phospholipase C activation, Protein Kinase C (PKC) plays a significant role in NPY signaling. pnas.org The generation of diacylglycerol (DAG) following PIP2 hydrolysis recruits and activates PKC at the cell membrane. researchgate.net NPY-induced PKC activation has been demonstrated in various cell types, including cardiomyocytes and vascular smooth muscle cells. nih.govpnas.org
In vascular smooth muscle cells, PKC activation is a necessary component for the proliferative actions of NPY. nih.gov Similarly, in cardiomyocytes, NPY stimulates PKC activity, which contributes to its growth-promoting effects. pnas.org The activation of PKC is often linked to the subsequent activation of the MAPK/ERK pathway. pnas.org Studies have shown that NPY's ability to facilitate Luteinizing Hormone (LH) surges involves PKC activation. oup.com
Phosphatidylinositol-3-Kinase (PI3K) Pathway Modulation
The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is another important cascade modulated by NPY. frontiersin.orgnih.gov This pathway is centrally involved in cell growth, survival, and metabolism. NPY has been shown to activate the PI3K/Akt pathway in various contexts, contributing to its neuroprotective and metabolic effects. nih.govmdpi.com
In a glaucoma mouse model, NPY was found to exert its neuroprotective effects by activating the PI3K/Akt pathway. nih.gov In adipose tissue and adipocytes, NPY has been shown to modulate the phosphorylation of PI3K and Akt, influencing glucose metabolism, an effect that appears to be mediated, at least in part, through the Y5 receptor. plos.org Furthermore, NPY-induced autophagy in hypothalamic neurons is associated with the activation of the PI3K pathway. pnas.org
Calcium/Calmodulin-Dependent Kinase II (CaMKII) Activation
The increase in intracellular calcium resulting from NPY receptor activation can lead to the activation of Calcium/Calmodulin-Dependent Kinase II (CaMKII). frontiersin.org The Ca2+/calmodulin complex binds to and activates CaMKII, which can then phosphorylate a variety of target proteins, influencing processes such as neurotransmitter release and gene expression. frontiersin.orgunina.it
In vascular smooth muscle cells, the mitogenic effect of NPY is completely blocked by inhibitors of CaMKII, indicating its crucial role in NPY-induced cell proliferation. nih.gov Studies have also shown that CaMKII regulates NPY activity in the hypothalamus, which is involved in feeding behavior. unina.it In the context of stress responses, structural changes in the dendrites of neurons in the basolateral amygdala induced by NPY require the activity of calcineurin, a calcium-dependent phosphatase, while opposing effects of corticotropin-releasing factor require CaMKII. jneurosci.org
Interactions and Convergence of Multiple Signaling Pathways
The signaling pathways activated by this compound are not isolated but rather form a complex and interconnected network. nih.gov There is significant crosstalk and convergence among the various cascades, allowing for a finely tuned and context-dependent cellular response.
A prime example of this convergence is seen in vascular smooth muscle cells, where NPY-mediated mitogenesis involves the interplay of multiple pathways. nih.gov Here, both Y1 and Y5 receptors contribute to the inhibition of the adenylyl cyclase-PKA pathway. nih.gov Concurrently, Y1 receptor activation stimulates the PLC-Ca2+-PKC and CaMKII pathways. nih.gov All three of these pathways—PKA inhibition, PKC activation, and CaMKII activation—ultimately converge on the MAPK/ERK signaling cascade, leading to cell proliferation. nih.gov
Furthermore, interactions between different NPY receptors can enhance cellular responses. For instance, heterodimerization of Y1 and Y5 receptors or crosstalk between the signaling pathways of Y2 and Y5 receptors can amplify cellular responses to low concentrations of NPY. frontiersin.org The stimulation of autophagy in hypothalamic neurons by NPY provides another example of pathway integration, involving the concerted activation of PI3K, MEK/ERK, and PKA signaling pathways. pnas.org This intricate web of signaling interactions underscores the pleiotropic nature of NPY's biological functions.
Neurobiological Roles and Neural Circuitry
Neuropeptide Y as a Neurotransmitter and Neuromodulator
This compound functions dually within the nervous system. As a neurotransmitter, it is released from vesicles at the presynaptic terminal to transmit signals across the synapse to a postsynaptic neuron. ontosight.aiwikipedia.org It is often co-localized and co-released with other classical neurotransmitters, most notably γ-aminobutyric acid (GABA), and also with glutamate (B1630785) and norepinephrine (B1679862). ontosight.aiwikipedia.orgpnas.org This co-expression allows for complex signaling and modulation of neuronal circuits. For instance, NPY is expressed in GABAergic interneurons in the neocortex and hippocampus. pnas.org
As a neuromodulator, NPY's action is not restricted to the synaptic cleft. It can diffuse over longer distances, a process known as volume transmission, to influence the excitability and synaptic transmission of a broader population of neurons that express the appropriate receptors. frontiersin.org This modulatory role allows NPY to orchestrate complex, long-lasting changes in neural networks, affecting everything from appetite and stress responses to learning and memory. embopress.orgfrontiersin.org The release of NPY from large dense-core vesicles is typically triggered by sustained, high-frequency neuronal activity, such as that occurring during a seizure, suggesting its role as an endogenous regulator during periods of intense neural firing. pnas.orgphysiology.org
Regulation of Neuronal Excitability and Synaptic Transmission
This compound is a significant regulator of neuronal excitability, generally exerting an inhibitory influence on synaptic transmission in many brain regions. frontiersin.orgpnas.org This has led to its characterization as a potent endogenous anticonvulsant. frontiersin.orgpnas.org Its mechanisms of action are diverse and involve the modulation of both excitatory and inhibitory synapses through various receptor subtypes.
A primary mechanism by which NPY dampens neuronal excitability is by inhibiting the release of glutamate, the main excitatory neurotransmitter in the brain. frontiersin.orgpnas.orgphysiology.org This effect is predominantly presynaptic. In the hippocampus, a brain region critical for learning, memory, and implicated in epilepsy, NPY's inhibition of glutamate release is well-documented. frontiersin.orgphysiology.org
Receptor Involvement: This presynaptic inhibition is primarily mediated by Y2 receptors located on glutamatergic terminals. frontiersin.orgduke.edu Activation of these receptors inhibits calcium-mediated neurotransmitter release. frontiersin.org Studies have shown that Y2 receptor antagonists can block the inhibitory action of NPY on glutamate release. frontiersin.org While Y2 receptors are key, some evidence also implicates Y5 receptors in the reduction of glutamatergic synaptic transmission in the hippocampus. frontiersin.org In the neocortex, where Y1 receptors are more prominent than Y2, the modulation of glutamate release may involve different receptor subtypes. pnas.org
Functional Impact: By reducing glutamate release from major excitatory pathways, such as the perforant path in the hippocampus, NPY effectively decreases the excitatory drive onto postsynaptic neurons like dentate granule cells and CA1 pyramidal cells. frontiersin.orgphysiology.org This action is crucial in preventing the hyperexcitability that can lead to seizure activity. physiology.org
This compound significantly influences intracellular calcium (Ca²⁺) levels, a critical factor in neuronal excitability and neurotransmitter release. nih.govfrontiersin.org Its receptors, being Gi/o protein-coupled, can trigger various intracellular signaling cascades that ultimately regulate calcium channels and homeostasis. frontiersin.orgguidetopharmacology.org
Inhibition of Calcium Channels: A key action of NPY is the inhibition of voltage-gated calcium channels at presynaptic terminals. guidetopharmacology.orgfrontiersin.org This reduction in calcium influx is a direct mechanism for inhibiting the release of neurotransmitters like glutamate. frontiersin.org This effect is mediated by various NPY receptor subtypes, including Y1, Y2, and Y5. frontiersin.orgjneurosci.org
Postsynaptic Effects: Postsynaptically, NPY can also modulate calcium levels. For example, in arcuate nucleus neurons, NPY receptor activation can lead to a reduction in neuronal excitability by regulating both Ca²⁺ and K⁺ conductances. physiology.org While some NPY receptor interactions, like with Y1, can enhance calcium transients in certain cells, the predominant effect in neurons in the context of excitability is a reduction in intracellular calcium concentration. frontiersin.orgimrpress.com This regulation of calcium homeostasis is a cornerstone of NPY's neuroprotective and excitotoxicity-reducing roles. nih.govresearchgate.netmdpi.com
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. This compound has been shown to modulate both long-term potentiation (LTP), a long-lasting enhancement in signal transmission, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.
Long-Term Depression (LTD): NPY can induce a form of LTD in certain brain regions. For instance, in the suprachiasmatic nucleus, the brain's master clock, NPY can cause a long-term depression of both electrical activity and intracellular calcium levels. nih.gov This NPY-mediated LTD is dependent on the concurrent activation of glutamate receptors, suggesting a complex interplay between these two neurotransmitter systems. nih.gov The primary site for this long-term effect appears to be presynaptic, involving a reduction in the frequency of miniature excitatory postsynaptic currents. nih.gov
Modulation of Long-Term Potentiation (LTP): In the basolateral amygdala, a region involved in fear and emotional memory, NPY plays a role in bidirectional synaptic plasticity. jneurosci.org LTP in this region is associated with fear memories. jneurosci.org NPY, through its general inhibitory effects on excitatory transmission, can counteract processes that lead to LTP. For example, by suppressing glutamate release via Y2 receptors, NPY may gate the induction of LTP. biorxiv.org The anxiolytic (anxiety-reducing) effects of NPY are thought to be mediated, in part, by its ability to modulate synaptic plasticity in circuits related to fear and stress. jneurosci.orgjneurosci.org
Regulation of Intracellular Calcium Homeostasis
Neural Circuit Integration
The diverse actions of this compound are integrated within specific neural circuits to regulate complex physiological and behavioral states. One of the most well-characterized of these is the hypothalamic circuitry governing homeostasis.
The hypothalamus is a critical brain center for integrating peripheral metabolic signals to control energy balance, appetite, and other homeostatic functions. biologists.com NPY neurons within the hypothalamus are central players in this regulatory network. frontiersin.orgtandfonline.com
Arcuate Nucleus (ARC): The arcuate nucleus contains a high concentration of NPY-synthesizing neurons. wikipedia.orgfrontiersin.org These neurons co-express Agouti-related peptide (AgRP) and are potently orexigenic (appetite-stimulating). biologists.comfrontiersin.org They act as primary sensors for peripheral metabolic hormones like leptin (which inhibits NPY neurons) and ghrelin (which stimulates them). biologists.comoup.com
Projections to the Paraventricular Nucleus (PVN): NPY/AgRP neurons in the ARC project heavily to other hypothalamic nuclei, most notably the paraventricular nucleus (PVN). frontiersin.orgoup.comoup.com The arcuate nucleus is the major source of NPY innervation to the TRH (thyrotropin-releasing hormone) neurons within the PVN. oup.comnih.gov Release of NPY in the PVN potently stimulates food intake. tandfonline.comoup.com
Circuit Interactions: Within the ARC, NPY neurons exert inhibitory control over adjacent anorexigenic (appetite-suppressing) neurons that express pro-opiomelanocortin (POMC). oup.com This inhibition is mediated by NPY acting on Y1 receptors on POMC neurons, as well as by the co-released GABA. oup.com When NPY/AgRP neurons are activated, they simultaneously suppress the satiety signal from POMC neurons and promote feeding via projections to the PVN and other areas, creating a powerful, coordinated drive for energy consumption. frontiersin.orgoup.com This circuitry highlights how NPY is integrated at a network level to produce a coherent physiological outcome.
Interactive Data Tables
Table 1: NPY's Modulation of Synaptic Transmission
| Brain Region | Target Neuron | NPY Effect | Receptor(s) Involved | Key Finding |
| Hippocampus | CA1 Pyramidal Cells | Inhibition of excitatory postsynaptic potentials (EPSPs) | Y2 | Reduces glutamate release from Schaffer collateral terminals. frontiersin.orgbiorxiv.org |
| Hippocampus | Dentate Granule Cells | Inhibition of excitatory responses | Y2, Y5 | Reduces glutamate release from the perforant path. frontiersin.orgphysiology.org |
| Neocortex | Layer V Pyramidal Neurons | ↓ Evoked EPSC amplitude↑ Evoked IPSC amplitude (delayed) | Y1 (implicated) | Differentially modulates excitatory and inhibitory inputs to decrease circuit excitability. pnas.org |
| Neocortex | GABAergic Interneurons | ↓ Evoked IPSC amplitude | Multiple (suggested) | Reduces inhibition onto interneurons, which can disinhibit pyramidal cells under certain conditions, but overall effect is decreased excitability. pnas.org |
| Arcuate Nucleus | GABAergic Neurons | Hyperpolarization, ↓ Firing Rate | Y1, Y2 (postsynaptic)Y1, Y5 (presynaptic) | Reduces activity of inhibitory GABA neurons via both postsynaptic inhibition and presynaptic reduction of glutamate release onto them. jneurosci.orgnih.gov |
Table 2: NPY Receptor Actions in Neuronal Regulation
| Receptor Subtype | Primary Location | Main Action on Neurons | Signaling Mechanism |
| Y1 | Postsynaptic (e.g., Neocortex, Arcuate Nucleus, Amygdala) | Often mediates postsynaptic inhibition (hyperpolarization). nih.govjneurosci.org Can also be involved in presynaptic modulation. jneurosci.org | Couples to Gi/o proteins to inhibit adenylyl cyclase; can activate K⁺ channels. frontiersin.orgguidetopharmacology.org |
| Y2 | Presynaptic (e.g., Hippocampus) | Inhibits neurotransmitter (e.g., glutamate) release. frontiersin.orgduke.edu | Couples to Gi/o proteins to inhibit voltage-gated Ca²⁺ channels. frontiersin.orgguidetopharmacology.org |
| Y5 | Postsynaptic (e.g., Hypothalamus, Hippocampus) | Implicated in feeding behavior and anticonvulsant effects. frontiersin.org Can presynaptically inhibit glutamate release. frontiersin.orgjneurosci.org | Couples to Gi/o proteins; can inhibit adenylyl cyclase and regulate Ca²⁺ channels. frontiersin.orgpnas.org |
Amygdalar and Hippocampal Circuitry in Emotional and Cognitive Processes
This compound (NPY) is a 36-amino acid peptide that is abundantly expressed throughout the central nervous system and plays a significant role in regulating emotional and cognitive functions through its actions within the amygdala and hippocampus. frontiersin.orgnih.gov These two brain regions are critical hubs for processing fear, anxiety, and memory.
Amygdala: The amygdala, particularly the basolateral (BLA) and central nuclei (CeA), is densely populated with NPY neurons and receptors, most notably the Y1, Y2, and Y5 receptor subtypes. frontiersin.orgdoi.orgpnas.org NPY's influence on the amygdala is predominantly anxiolytic, meaning it helps to reduce anxiety. wikipedia.org Higher levels of Y1 and Y5 receptors in the amygdala are associated with decreased anxiety levels. wikipedia.org NPY achieves this by modulating neuronal activity. For instance, NPY can counteract the effects of stress-inducing molecules like corticotropin-releasing factor (CRF). tandfonline.com Studies have shown that injecting NPY into the BLA can block the anxiety-like behaviors induced by stress or CRF receptor agonists. tandfonline.com
The extended amygdala, which includes the bed nucleus of the stria terminalis (BNST), is also a key site for NPY's anxiolytic actions. acs.org NPY and CRF exert opposing effects in the BNST on pain-induced aversion, with NPY suppressing these negative emotional responses. acs.org However, the effectiveness of NPY in this region can be diminished in chronic pain states, suggesting a complex interplay and potential for neural plasticity. acs.org
Hippocampus: The hippocampus is crucial for learning and memory, and NPY is deeply involved in these cognitive processes. nih.gov The effects of NPY on memory are complex and can be inhibitory or enhancing depending on the specific memory phase (acquisition, consolidation, or retrieval), the brain region within the hippocampus, and the type of NPY receptor activated. oup.com For example, NPY enhances memory retention when infused into the rostral hippocampus but inhibits it in the caudal hippocampus. oup.com
NPY also plays a vital role in adult neurogenesis, the creation of new neurons, within the dentate gyrus of the hippocampus. mdpi.comfrontiersin.org It promotes the proliferation of neural stem cells by acting on Y1 receptors. frontiersin.org This process is critical for hippocampal plasticity and function, and a reduction in NPY levels can lead to decreased cell growth in this area. wikipedia.orgfrontiersin.org Research in animal models of Gulf War Illness has shown that a decline in NPY-expressing interneurons in the hippocampus is associated with impaired cognitive function and reduced neurogenesis. frontiersin.org
Interactive Table 1: Role of this compound in Amygdalar and Hippocampal Functions
| Brain Region | Key Function | Role of NPY | Primary NPY Receptors Involved | Research Findings |
| Amygdala | Emotional Regulation (Fear, Anxiety) | Anxiolytic; opposes the effects of stress hormones like CRF. tandfonline.comacs.org | Y1, Y2, Y5. doi.orgwikipedia.org | NPY infusion into the BLA blocks stress-induced anxiety. tandfonline.com Deficits in amygdalar NPY are linked to high-anxiety phenotypes. doi.org |
| Hippocampus | Learning & Memory | Modulates memory consolidation and retrieval. oup.com | Y1, Y2. mdpi.com | Enhances memory retention in the rostral hippocampus but inhibits it in the caudal part. oup.com |
| Hippocampus (Dentate Gyrus) | Adult Neurogenesis | Promotes the proliferation of new neurons. wikipedia.orgfrontiersin.org | Y1. frontiersin.org | Reduced NPY leads to decreased cell proliferation. wikipedia.org |
Interplay with Other Neurotransmitter Systems
This compound's functions are intricately linked with the activity of other major neurotransmitter systems. It often acts as a neuromodulator, influencing the release and postsynaptic effects of classical neurotransmitters. frontiersin.org
Noradrenergic System: NPY is often co-localized and co-released with norepinephrine from sympathetic neurons. mdpi.comfrontiersin.org This interaction is particularly important in the peripheral nervous system for functions like vasoconstriction. mdpi.comahajournals.org In the central nervous system, NPY and norepinephrine systems are closely linked in regulating stress and arousal. mdpi.comnih.gov For instance, NPY can inhibit noradrenergic signaling to promote sleep. nih.gov Anatomical evidence shows NPY-expressing neurons projecting to and making close contact with noradrenergic neurons in the locus coeruleus, a key brain region for arousal. nih.gov
Cholinergic System: There is evidence of a regulatory relationship between the cholinergic and NPY systems. In some brain regions, the expression of NPY appears to be modulated by acetylcholine (B1216132). mdpi.com For example, activation of muscarinic cholinergic receptors can stimulate the expression of the NPY gene in human neuroblastoma cells, an effect mediated by the M3 muscarinic receptor subtype. nih.gov Conversely, NPY can also inhibit cholinergic transmission. In the gut, NPY can stimulate the release of norepinephrine, which in turn inhibits the release of acetylcholine from postganglionic cholinergic nerves. pnas.orgpnas.org In the rat urinary bladder, NPY can directly suppress the release of acetylcholine at lower stimulation frequencies. nih.gov
Glutamatergic System: NPY generally has an inhibitory effect on glutamatergic transmission. pnas.org It can reduce the release of glutamate from presynaptic terminals, which is a key mechanism for its neuroprotective and anti-epileptic properties. pnas.orglu.se By activating Y2 and Y5 receptors, NPY can protect hippocampal and cortical cells from glutamate-induced excitotoxicity. mdpi.com This inhibitory action on glutamate release is crucial for preventing neuronal over-excitation and cell death. lu.se The interplay between NPY and glutamate is also important in modulating synaptic plasticity and feeding behavior. jneurosci.org
Dopaminergic System: NPY interacts with the dopaminergic system, particularly in brain regions associated with reward and motivation, such as the nucleus accumbens and the ventral tegmental area (VTA). wikipedia.orglu.sepnas.org In the striatum, NPY is expressed in GABAergic neurons that receive input from nigral dopaminergic neurons. frontiersin.orglu.se NPY can exert neuroprotective effects on dopamine (B1211576) neurons by inhibiting glutamate release. frontiersin.orglu.se In the VTA, NPY can directly inhibit a subset of dopamine neurons while also presynaptically inhibiting both excitatory and inhibitory inputs to these neurons, indicating a complex, multi-faceted regulation of the dopamine system. nih.gov This interaction is implicated in feeding behavior and the rewarding aspects of food. nih.gov
Interactive Table 2: this compound's Interaction with Other Neurotransmitter Systems
| Neurotransmitter System | Nature of Interaction | Key Brain Regions | Functional Consequence |
| GABAergic | Co-localization and modulation of release. wikipedia.orgmdpi.com | Neocortex, Hippocampus, Amygdala. pnas.orgphysiology.org | Decreased neuronal excitability, anxiolysis. pnas.orgphysiology.org |
| Noradrenergic | Co-localization and co-release. mdpi.comfrontiersin.org | Sympathetic nervous system, Locus Coeruleus. mdpi.comnih.gov | Regulation of stress, arousal, and blood pressure. mdpi.comnih.gov |
| Cholinergic | Mutual regulation of expression and release. nih.govpnas.org | Basal forebrain, Gut. mdpi.compnas.org | Modulation of cognitive processes and peripheral functions. nih.govpnas.org |
| Glutamatergic | Presynaptic inhibition of glutamate release. pnas.orglu.se | Hippocampus, Neocortex, Striatum. mdpi.compnas.org | Neuroprotection, anti-epileptic effects. mdpi.comlu.se |
| Dopaminergic | Modulation of dopamine neuron activity. nih.gov | Nucleus Accumbens, Ventral Tegmental Area (VTA), Striatum. lu.sepnas.org | Regulation of reward, motivation, and feeding. nih.gov |
Physiological Systems Regulation by Neuropeptide Y
Metabolic Regulation and Energy Homeostasis
NPY is a powerful orchestrator of metabolic processes, ensuring the body maintains energy balance. mdpi.comencyclopedia.pub Its primary functions include stimulating feeding, promoting energy storage in adipose tissue, and reducing energy expenditure through the modulation of thermogenesis. mdpi.comd-nb.infooup.com This regulation is achieved through complex neural networks connecting the hypothalamus to other brain regions and peripheral tissues. frontiersin.orgoup.com The NPY system is sensitive to peripheral signals of energy status, such as the hormones leptin, insulin (B600854), and ghrelin, which modulate NPY expression to either promote or suppress food intake and energy conservation. oup.comnih.gov
NPY is recognized as one of the most potent orexigenic (appetite-stimulating) peptides in the brain. nih.govroyalsocietypublishing.orgnih.gov When administered into the brain, it induces a robust feeding response, even in fully satiated animals. nih.govplos.org This potent effect underscores its central role in the drive to eat. The NPY system for regulating feeding is primarily located in the hypothalamus, with the peptide being synthesized in the arcuate nucleus (ARC) and acting on areas like the paraventricular nucleus (PVN), dorsomedial nucleus (DMN), and perifornical area (PFA). royalsocietypublishing.orgepilepsia.su
Table 1: Effect of Neuropeptide Y on Macronutrient Preference in Rodents
| Macronutrient | Effect of NPY Administration | Supporting Research Findings |
| Carbohydrates | Strongly Stimulated | NPY injection preferentially increases the intake of carbohydrates when rats are given a choice between pure macronutrients or complete diets. nih.govnih.gov |
| Fat | Variable/No Significant Effect | In some studies, NPY did not affect high-fat diet intake. vt.edu In others, a negative correlation was found between hypothalamic NPY expression and the carbohydrate-to-fat ratio in the diet. vt.edu |
| Protein | Variable/Less Pronounced Effect | While some studies show an increase in protein intake, the effect is generally less pronounced than the stimulation of carbohydrate intake. vt.edu |
NPY's influence on feeding extends beyond simple consumption, distinctly modulating both appetitive and consummatory behaviors. Appetitive behaviors are the food-seeking actions, such as foraging and hoarding, while consummatory behaviors involve the act of eating. oup.comphysiology.org Research in Siberian hamsters shows that NPY administration can increase food hoarding (appetitive) more significantly than food intake (consummatory). oup.comphysiology.org The specific behavioral effect can depend on the brain region targeted. For example, NPY injection into the perifornical area (PFA) increases foraging, hoarding, and intake, whereas injection into the paraventricular nucleus (PVN) decreases foraging but increases hoarding and intake. physiology.org Some studies suggest a paradoxical effect where NPY stimulates the responses used to obtain food (appetitive) while inhibiting those used to consume it. physiology.orgphysiology.org This distinction is mediated by different NPY receptor subtypes; Y1 receptor signaling appears crucial for appetitive behaviors, while Y5 signaling is more involved in consummatory actions. oup.com
Table 2: NPY's Influence on the Microstructure of Feeding Behavior
| Behavioral Component | Effect of NPY | Description |
| Latency to Eat | Decreased | NPY shortens the time to initiate a meal. nih.govroyalsocietypublishing.orgnih.gov |
| Motivation to Eat | Increased | NPY enhances the drive to seek and consume food, an effect comparable to prolonged fasting. nih.govepilepsia.su |
| Meal Size | Increased | By delaying satiety, NPY leads to larger meals being consumed in a single eating episode. nih.govroyalsocietypublishing.orgnih.gov |
| Meal Duration | Increased | The time spent actively eating during a meal is prolonged by NPY. nih.govepilepsia.su |
This compound plays a significant role in promoting energy storage by directly influencing adipose (fat) tissue. d-nb.infofrontiersin.org It stimulates adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. d-nb.infofrontiersin.org This effect contributes to the growth of white adipose tissue (WAT). d-nb.info NPY's actions on fat tissue are mediated through multiple pathways, including signaling via NPY receptors (mainly Y1 and Y2) found on adipocytes. d-nb.infoplos.orgplos.org In addition to being regulated by central NPY release via the sympathetic nervous system, adipose tissue itself can produce NPY, particularly in conditions of obesity. d-nb.infofrontiersin.org This locally produced NPY can act in a paracrine or autocrine fashion to further promote fat cell proliferation and differentiation, creating a positive feedback loop that enhances fat accumulation. frontiersin.orgresearchgate.net Studies have shown that NPY can increase the expression of key adipogenic proteins such as PPARγ and C/EBP. encyclopedia.pub
In addition to increasing energy intake and storage, NPY conserves energy by suppressing thermogenesis, the body's process of heat production. mdpi.comd-nb.info This effect is primarily mediated through the inhibition of sympathetic nervous system (SNS) outflow to brown adipose tissue (BAT), the primary site of non-shivering thermogenesis in mammals. encyclopedia.pubd-nb.info A key mechanism in this process is the downregulation of Uncoupling Protein 1 (UCP1). mdpi.comphysiology.org UCP1 is a mitochondrial protein that uncouples cellular respiration from ATP synthesis, dissipating energy as heat. d-nb.infophysiology.org Central administration of NPY, particularly into the PVN, decreases the expression of UCP1 mRNA in BAT, thereby weakening the thermogenic process. mdpi.comphysiology.orgphysiology.org This action suggests that NPY shifts metabolism away from energy expenditure and towards energy storage. oup.com While NPY specifically downregulates UCP1 in BAT, its effects on other uncoupling proteins, such as UCP2 in white adipose tissue and UCP3 in skeletal muscle, appear to be less direct and are often secondary to changes in food intake rather than specific regulation by NPY. physiology.orgphysiology.org
Appetitive vs. Consummatory Behavior Modulation
Glucose and Lipid Metabolism Regulation
This compound (NPY) is a significant central regulator of energy balance, extending its influence to the intricate control of glucose and lipid metabolism. oup.complos.org When administered into the hypothalamus or the ventricular system of the brain, NPY orchestrates a shift toward an anabolic state. oup.com This is characterized by an increase in hepatic glucose production and triglyceride synthesis. oup.com In white adipose tissue (WAT), NPY enhances the activity of lipoprotein lipase (B570770), an enzyme crucial for the uptake of fatty acids from circulating lipoproteins, thereby promoting lipid storage. oup.com Concurrently, it has been observed to decrease hepatic insulin sensitivity. oup.com
Research indicates that NPY's influence on metabolism can lead to a state favoring energy storage. bioscientifica.com In animal models, overexpression of NPY in specific neuronal populations leads to hepatosteatosis (fatty liver) and hypercholesterolemia, which are preceded by decreased fatty acid oxidation and accelerated cholesterol synthesis. bioscientifica.com Furthermore, long-term over-expression of NPY in the paraventricular nucleus (PVN) of the hypothalamus can induce insulin resistance specifically in adipose tissue. plos.org This effect on glucose metabolism is partly mediated through the Y5 receptor, as blocking this receptor can reverse NPY's inhibitory effects on glucose uptake and consumption in adipocytes. plos.org Studies in vitro have shown that NPY can inhibit glucose consumption and uptake in adipocytes by affecting the PI3K-AKT signaling pathway. plos.org This demonstrates a direct link between central NPY signaling and peripheral glucose and lipid handling, highlighting its role in the pathophysiology of metabolic disorders like obesity and type 2 diabetes. plos.orgbioscientifica.com
Table 1: Effects of Central this compound on Glucose and Lipid Metabolism
| Metabolic Process | Effect of this compound | Key Findings | Citations |
|---|---|---|---|
| Hepatic Glucose Production | Increase | NPY administration increases glucose output from the liver. | oup.comkarger.com |
| Hepatic Insulin Sensitivity | Decrease | Central NPY can impair the liver's response to insulin. | oup.com |
| Hepatic Triglyceride Production | Increase | NPY stimulates the synthesis of triglycerides in the liver. | oup.com |
| Adipose Tissue Lipid Storage | Increase | Increases white adipose tissue (WAT) lipoprotein lipase activity, promoting fat storage. | oup.com |
| Adipose Tissue Insulin Resistance | Induction | Long-term NPY overexpression in the PVN leads to insulin resistance in fat tissue, partly via the Y5 receptor. | plos.org |
| Fatty Acid Oxidation | Decrease | Contributes to the development of hepatosteatosis in animal models. | bioscientifica.com |
Interplay with Peripheral Metabolic Signals (e.g., Leptin, Ghrelin, Insulin, Peptide YY)
NPY neurons, particularly within the arcuate nucleus (ARC) of the hypothalamus, function as critical integrators of peripheral metabolic signals. nih.govfrontiersin.orgresearchgate.net These neurons express receptors for a variety of circulating hormones that convey information about the body's energy status. nih.govoup.com This anatomical and functional positioning allows NPY to be a primary target for hormones such as leptin, insulin, ghrelin, and peptide YY (PYY). oup.comnih.govresearchgate.net
The interactions are generally antagonistic:
Leptin and Insulin: These hormones, which signal energy sufficiency (anorexigenic signals), inhibit NPY-expressing neurons. oup.comresearchgate.net Leptin, produced by adipose tissue, and insulin, from the pancreas, act on their respective receptors (LepR and InsR) on ARC NPY neurons, leading to reduced NPY expression and release. nih.govoup.com This action is part of the mechanism by which leptin and insulin promote satiety and increase energy expenditure. oup.com
Ghrelin: In contrast, ghrelin, the "hunger hormone" released from the stomach during fasting, is an orexigenic signal that stimulates NPY neurons. nih.govoup.com This stimulation increases NPY expression, which in turn drives appetite and energy conservation. oup.com
Peptide YY (PYY): PYY, a member of the same peptide family as NPY, is released from the gut post-meal and acts as a satiety signal. researchgate.net It functions in opposition to the central effects of NPY, contributing to the reduction of appetite after eating. researchgate.net
This dynamic interplay ensures that central NPY activity is tightly regulated by the body's real-time nutritional and energetic state, as communicated by these peripheral hormones. karger.comnih.gov
Role in Hypothalamic Integration of Metabolic Signals
The hypothalamus, and specifically the arcuate nucleus (ARC), serves as the master control center for metabolic homeostasis. frontiersin.orge-dmj.org NPY neurons are abundantly expressed in the ARC, a region with a relatively permeable blood-brain barrier, making it an ideal location to sense and integrate circulating peripheral metabolic signals. nih.govfrontiersin.orgresearchgate.net These NPY/Agouti-related peptide (AgRP) neurons are considered "first-order" neurons in the brain's metabolic sensing pathway. nih.gove-dmj.org
Upon receiving and processing signals from hormones like leptin, insulin, and ghrelin, ARC NPY neurons project to other key hypothalamic areas, known as "second-order" neurons, to orchestrate a coordinated metabolic response. nih.gove-dmj.orgfrontiersin.org A critical pathway is the projection from the ARC to the paraventricular nucleus (PVN). frontiersin.orgresearchgate.net
NPY released in the PVN can antagonize the effects of anorexigenic signals, such as α-melanocyte-stimulating hormone (α-MSH), to increase food intake. frontiersin.org
Projections to PVN neurons that regulate the thyroid axis can inhibit the release of thyroid hormones, thereby reducing the body's basal metabolic rate. nih.gov
NPY also influences sympathetic nervous system outflow via the PVN, which can down-regulate thermogenesis in brown adipose tissue and further decrease energy expenditure. bioscientifica.comnih.gov
Through these extensive networks, hypothalamic NPY neurons integrate diverse metabolic inputs to exert powerful control over both energy intake (appetite) and energy expenditure (metabolism and thermogenesis). nih.govfrontiersin.orgresearchgate.net
Stress and Emotional Regulation
This compound is deeply implicated in the modulation of stress and emotional behaviors. nih.gov It is recognized as a key endogenous factor that provides resilience against the effects of stress and anxiety. nih.govresearchgate.net Its actions within limbic brain circuits, such as the amygdala, directly counteract the anxiety-promoting effects of other signaling molecules, most notably corticotropin-releasing hormone (CRH). nih.govfrontiersin.org
Anxiolytic Properties and Stress Adaptation
NPY possesses potent anxiolytic (anxiety-reducing) and stress-relieving properties. nih.govoup.com It acts as a natural buffer that helps the body adapt to and cope with stressful situations. nih.govoup.com The expression of NPY in the brain is altered by stress exposure, although the specific changes depend on the nature and duration of the stressor. nih.govoup.com Generally, NPY is considered a stress resiliency factor, and higher levels or activity of the NPY system are associated with better adaptation to stress. nih.govfrontiersin.org
The anxiolytic effects of NPY are primarily mediated through the Y1 receptor subtype. nih.govoup.com Stimulation of Y1 receptors produces anxiety-reducing effects, whereas activation of Y2 receptors can be anxiogenic (anxiety-promoting). nih.gov Brain regions like the amygdala, hippocampus, and prefrontal cortex are crucial sites where NPY exerts its influence on emotional-affective behavior. frontiersin.orgoup.comacs.org For instance, NPY released in the amygdala can inhibit the output of projection neurons, leading to reduced anxiety. nih.gov
Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The relationship between NPY and the Hypothalamic-Pituitary-Adrenal (HPA) axis—the body's primary stress response system—is complex and involves bidirectional communication. oup.comoup.com NPY is involved in both the activation and termination of the stress response. nih.govoup.com
Stimulation of the HPA Axis: NPY can stimulate the HPA axis at the level of the hypothalamus. oup.comnih.gov It promotes the synthesis and release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus (PVN). oup.com This, in turn, triggers the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently corticosterone (B1669441) (in rodents) or cortisol (in humans) from the adrenal glands. oup.comjst.go.jp This stimulation can occur in a dose-dependent manner. oup.com
Counteracting CRH: Despite its ability to stimulate CRH release, NPY is also described as a functional antagonist to the anxiogenic actions of CRH. nih.govfrontiersin.org This suggests NPY plays a role in a feedback system that prevents an overactive stress response. oup.com The interaction between NPY and the HPA axis appears to include a positive feedback loop with adrenal corticosteroids and a negative feedback relationship with CRH. oup.com
This intricate interaction allows NPY to integrate the regulation of feeding and energy balance with the response to stress, as both systems heavily involve the PVN and the HPA axis. oup.comnih.gov
Modulation of Fear Responses and Fear Extinction
NPY plays a significant role in the processing of learned fear and the ability to suppress fear memories through a process called fear extinction. core.ac.ukresearchgate.net This has important implications for understanding and potentially treating anxiety and trauma-related disorders like PTSD. core.ac.uk
Fear Expression: NPY signaling generally reduces the expression of conditioned fear. nih.govcore.ac.uk This effect is largely attributed to the activation of Y1 receptors, particularly within the amygdala, a key brain region for fear processing. core.ac.ukresearchgate.net By inhibiting neuronal excitability in the basolateral amygdala (BLA), NPY can dampen the output signals that lead to fear responses. nih.gov
Fear Extinction: Fear extinction is an active learning process where a conditioned fear response is diminished. NPY facilitates this process. nih.govcore.ac.uk Studies have shown that NPY can promote both the acquisition of fear extinction and the long-term suppression of the fear memory. core.ac.ukfrontiersin.org This facilitation appears to involve multiple receptor subtypes. While Y1 receptor activation in the BLA can promote extinction, Y2 receptors also play a crucial role. nih.govcore.ac.uk In some contexts, activation of Y2 receptors promotes fear extinction and leads to a long-lasting suppression of fear. researchgate.net Conversely, NPY signaling in the infralimbic prefrontal cortex can impair the retrieval of extinction memory, highlighting the region- and receptor-specific complexity of NPY's role. jneurosci.org
Table 2: Role of this compound Receptors in Fear and Anxiety
| NPY Receptor | Primary Role in Emotion/Fear | Key Brain Regions | Citations |
|---|---|---|---|
| Y1 Receptor | Anxiolytic; Reduces fear expression; Facilitates fear extinction. | Amygdala (Basolateral), Prefrontal Cortex | nih.govoup.comcore.ac.ukjneurosci.org |
| Y2 Receptor | Anxiogenic; Promotes fear extinction and long-term fear suppression. | Amygdala (Central) | nih.govnih.govresearchgate.net |
| Y4 Receptor | Promotes fear extinction (when activated by Pancreatic Polypeptide). | Brain Stem | core.ac.ukresearchgate.net |
| Y5 Receptor | Implicated in feeding, but less defined role in fear modulation. | Amygdala, Hypothalamus | nih.gov |
Resilience to Stress and Trauma-Related Disorders
This compound (NPY) plays a crucial role in stress response and resilience, counteracting the effects of stress hormones like corticotropin-releasing factor (CRF). nih.gov Evidence suggests that higher levels of NPY are associated with better resilience to stress, while lower levels are linked to an increased risk for developing stress-related psychiatric conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders. frontiersin.orgrsc.org
Studies in both animals and humans have demonstrated the anxiolytic (anxiety-reducing) and antidepressant-like effects of NPY. oup.comtandfonline.com For instance, central administration of NPY in rodent models has been shown to rescue pathological behaviors associated with depression and PTSD. oup.com In humans, lower levels of NPY have been observed in the cerebrospinal fluid of patients with major depressive disorder (MDD) and PTSD. oup.comcambridge.org This suggests that a deficit in the NPY system may contribute to the pathophysiology of these disorders. cambridge.org The NPY system is considered a promising target for the development of novel treatments for stress-related and trauma-induced disorders. oup.comtandfonline.com
Implications in Mood Disorders (e.g., Depression, Anxiety)
The involvement of this compound in mood regulation is significant, with a growing body of research highlighting its role in the pathophysiology of depression and anxiety. tandfonline.comcambridge.org Low levels of NPY have been consistently associated with an increased risk for these disorders. frontiersin.org In patients with MDD, reduced concentrations of NPY have been found in both plasma and cerebrospinal fluid. encyclopedia.pub Furthermore, postmortem studies of individuals who died by suicide have revealed lower levels of NPY mRNA in brain regions critical for mood regulation, such as the prefrontal cortex and hippocampus. encyclopedia.pub
The NPY system, including its various receptors, is implicated in the mechanisms of action of some antidepressant treatments. nih.gov Studies have shown that treatments like electroconvulsive therapy and certain antidepressant medications can increase NPY expression. nih.gov This upregulation of NPY is thought to be a common pathway for the therapeutic effects of these treatments. nih.govoup.com The anxiolytic and antidepressant effects of NPY are primarily mediated through the Y1 receptor subtype, while activation of the Y2 receptor has been associated with anxiogenic (anxiety-promoting) effects. tandfonline.comfrontiersin.org The complex interplay between NPY and its receptors in different brain circuits underscores its importance as a potential target for novel therapeutic strategies for mood disorders. tandfonline.comfrontiersin.orgresearchgate.net
Cardiovascular System Regulation
This compound is a significant modulator of the cardiovascular system, exerting its effects through various mechanisms. frontiersin.orgnih.gov It is found in sympathetic nerve endings that supply blood vessels, cardiomyocytes (heart muscle cells), and the endocardium. frontiersin.orgnih.gov NPY's cardiovascular actions are multifaceted, influencing vasoconstriction, cardiac function, and vascular growth. frontiersin.org
Vasoconstrictor Effects and Vascular Tone Regulation
This compound is a potent vasoconstrictor, acting directly on vascular smooth muscle cells. frontiersin.orgportlandpress.com This effect is primarily mediated by the Y1 receptor. nih.govphysiology.org While baseline plasma levels of NPY are typically low, they increase significantly during sympathetic activation, such as in response to stress. frontiersin.org NPY contributes to the regulation of baseline vasomotor tone, particularly in skeletal muscle. physiology.orgnih.gov In certain vascular beds, like the human nasal mucosa, topical application of NPY has been shown to cause vasoconstriction and reduce nasal airflow resistance. physiology.org The vasoconstrictor properties of NPY are prolonged due to its slower enzymatic degradation compared to other neurotransmitters like norepinephrine (B1679862). physiology.org
Synergistic Interactions with Norepinephrine
A key aspect of this compound's function in the cardiovascular system is its synergistic interaction with norepinephrine (NE), the primary neurotransmitter of the sympathetic nervous system. jacc.orgfrontiersin.org NPY is co-released with NE from sympathetic nerve endings, especially during high-frequency nerve stimulation. physiology.org NPY potentiates the vasoconstrictor effects of NE, enhancing the response of blood vessels to sympathetic stimulation. physiology.orgcapes.gov.br This potentiation is receptor-mediated, with NPY enhancing the vasoconstrictor response to α1-adrenergic receptor agonists. physiology.org The interaction between NPY and NE is thought to involve the convergence of their intracellular signaling pathways. physiology.org This synergistic relationship allows for a more robust and sustained vascular response during periods of high sympathetic outflow. physiology.orgcapes.gov.br
Cardiac Function Modulation (e.g., Chronotropic and Inotropic Effects, Cardiac Hypertrophy)
This compound exerts complex and sometimes contradictory effects on cardiac function. nih.gov Its influence on heart rate (chronotropic effects) and contractility (inotropic effects) depends on various factors, including the specific NPY receptor subtype activated and the physiological context. nih.gov
Some studies report that NPY has negative chronotropic and inotropic effects, reducing heart rate and the force of contraction. capes.gov.br However, other research indicates that NPY can have positive inotropic effects, increasing contractility, particularly through the Y1 receptor and subsequent calcium release from the sarcoplasmic reticulum. nih.govresearchgate.net In some experimental models, NPY itself showed no direct inotropic or chronotropic effects but could interfere with β-adrenergic signaling when administered before norepinephrine. frontiersin.org NPY can also modulate cardiac function indirectly by inhibiting the release of acetylcholine (B1216132) from parasympathetic nerves, thereby reducing vagal-induced bradycardia. nih.govahajournals.orgnih.gov
In the long term, NPY is implicated in cardiac remodeling, particularly cardiac hypertrophy (the thickening of the heart muscle). nih.govkarger.com Sustained high levels of NPY can contribute to the development of cardiac hypertrophy. karger.comfrontiersin.org This hypertrophic effect can be mediated through the stimulation of protein synthesis and the reduction of protein degradation in cardiomyocytes. physiology.org The Y1 and Y5 receptors appear to play a role in NPY-induced cardiac hypertrophy. pnas.orgresearchgate.net
Angiogenesis and Vascular Remodeling
This compound is a potent angiogenic factor, meaning it stimulates the formation of new blood vessels from pre-existing ones. nih.govahajournals.orgdiva-portal.org This effect is observed at physiological concentrations and is comparable in potency to other well-known angiogenic factors like vascular endothelial growth factor (VEGF). ahajournals.org The angiogenic actions of NPY are mediated primarily through the Y2 and Y5 receptors. frontiersin.orgnih.gov NPY can stimulate endothelial cell proliferation, migration, and differentiation into capillary-like structures. ahajournals.org The process of NPY-induced angiogenesis may involve the release of other growth factors, such as VEGF. nih.govdiva-portal.org
Beyond angiogenesis, NPY is involved in the broader process of vascular remodeling, which encompasses changes in the structure of blood vessels. grantome.complos.orgfrontiersin.org NPY can stimulate the proliferation and migration of vascular smooth muscle cells, key events in vascular remodeling that can occur in conditions like hypertension and atherosclerosis. grantome.comcdnsciencepub.comnih.gov The Y1 and Y5 receptors have been implicated in NPY-induced vascular smooth muscle cell proliferation. plos.orgnih.gov This suggests that NPY plays a significant role in both physiological and pathological vascular growth and restructuring. grantome.com
Regulation of Blood Pressure and Associated Pathophysiologies
This compound (NPY) is a significant modulator of cardiovascular function and blood pressure. nih.gov It is a potent vasoconstrictor, acting both at rest and during physical exertion in humans. physiology.org NPY is released along with norepinephrine from sympathetic neurons, particularly during periods of high sympathetic nerve activity and stress. physiology.orgfrontiersin.orgfrontiersin.org Elevated plasma levels of NPY are observed in conditions such as exercise, hypoxia, cold exposure, and tissue injury. frontiersin.orgfrontiersin.org
Pathophysiologically, dysregulation of NPY is implicated in several cardiovascular diseases. frontiersin.org Increased plasma NPY levels are found in patients with hypertension, left-ventricle hypertrophy, and heart failure. frontiersin.orgfrontiersin.org In animal models of genetic hypertension, such as the spontaneously hypertensive rat, enhanced release of NPY and increased vasoconstrictor responses to NPY are observed, sometimes even before the onset of high blood pressure. nih.gov Chronic administration of NPY has been shown to increase systolic blood pressure and lead to cardiac hypertrophy. frontiersin.org
The mechanisms through which NPY influences blood pressure are multifaceted. It directly causes vasoconstriction by promoting the phosphorylation of myosin light chain 20 (MLC20) through a Ca2+/CaM-mediated process. frontiersin.org Additionally, NPY can inhibit the effects of vasodilators like substance P, acetylcholine, and vasoactive intestinal peptide (VIP) by impeding adenylyl cyclase. physiology.orgfrontiersin.org The vasoconstrictive properties of NPY are largely associated with its role in hypertension and cardiovascular disease. physiology.org Furthermore, NPY may act as a growth factor, contributing to the development of vascular and cardiac hypertrophy. nih.gov
| Condition | Observation | Implication |
| Stress (exercise, hypoxia, cold) | Increased plasma NPY levels. frontiersin.orgfrontiersin.org | Physiological response to stress. |
| Hypertension | Elevated plasma NPY in patients and animal models. frontiersin.orgfrontiersin.org | Contributes to increased blood pressure. nih.gov |
| Cardiac Hypertrophy | Long-term NPY administration induces hypertrophy. frontiersin.org | NPY acts as a potential growth factor for cardiac tissue. nih.gov |
| Vasoconstriction | NPY promotes MLCK phosphorylation of MLC20. frontiersin.org | Direct mechanism for increasing vascular tone. |
| Inhibition of Vasodilators | NPY impedes the action of acetylcholine, substance P, and VIP. frontiersin.org | Potentiates its own vasoconstrictive effects. |
Role in Endothelial Function
This compound plays a complex role in the function of the vascular endothelium, the inner lining of blood vessels. It can directly influence endothelial cells, which are critical for regulating vascular tone, inflammation, and blood clotting. nih.gov
Under certain pathological conditions, NPY can contribute to endothelial dysfunction, a key early event in the development of atherosclerosis. nih.govfrontiersin.org For instance, NPY can promote the proliferation of endothelial cells, which may play a role in the thickening of the artery wall (intimal thickening). nih.gov It can also increase the space between endothelial cells, which could allow lipids to deposit in the artery wall, and promote platelet aggregation and thrombosis through its action on Y1 receptors. frontiersin.org
NPY's effects on endothelial cells are mediated by various signaling pathways. It has been shown to stimulate endothelial cell proliferation through pathways such as the PI3K/AKT, RAS/RAF/MEK/ERK1/2, and PKC pathways. researchgate.net Furthermore, NPY is a potent pro-angiogenic factor, meaning it can stimulate the formation of new blood vessels, a process that involves the migration, proliferation, and differentiation of endothelial cells. researchgate.netjci.org This angiogenic potential is comparable to that of other well-known growth factors like bFGF and VEGF. jci.org
The interaction between NPY and nitric oxide (NO), a key molecule produced by endothelial cells that promotes vasodilation, is also significant. In some contexts, NPY's actions are dependent on NO-dependent pathways. jci.org Conversely, conditions of endothelial dysfunction, characterized by reduced NO bioavailability, can lead to an increase in NPY levels, which in turn can amplify vascular inflammation by increasing the movement of inflammatory cells. frontiersin.org Studies in mice lacking endothelial nitric oxide synthase (eNOS) have shown that elevated NPY promotes macrophage infiltration and the formation of foam cells from smooth muscle cells, both of which are critical steps in the development of atherosclerotic plaques. frontiersin.org
| NPY Action on Endothelium | Mediating Receptors/Pathways | Consequence |
| Endothelial Cell Proliferation | PI3K/AKT, RAS/RAF/MEK/ERK1/2, PKC pathways, Y1R, Y2R, Y5R. nih.govresearchgate.net | Can contribute to intimal thickening. nih.gov |
| Angiogenesis | Y2/Y5 receptors, NO-dependent pathways. jci.org | Formation of new blood vessels. researchgate.net |
| Increased Permeability & Platelet Aggregation | Y1 receptors. frontiersin.org | Potential for lipid deposition and thrombosis. frontiersin.org |
| Macrophage Chemotaxis | NPY/NPY receptor axis. frontiersin.org | Amplifies vascular inflammation. frontiersin.org |
Gastrointestinal System Regulation
Modulation of Gastrointestinal Motility
This compound is a significant regulator of gastrointestinal (GI) motility, primarily exerting an inhibitory effect. nih.gov It is expressed in enteric neurons, including those in inhibitory motor pathways. nih.gov NPY's presence in nerve fibers within the submucosal and myenteric plexuses throughout the small intestine and colon allows it to influence the motor function of the gut. yakhak.org
Research indicates that NPY depresses peristalsis in the small intestine by interrupting excitatory pathways within the enteric nervous system. nih.gov This inhibitory action on GI transit is mediated through a neuronal mechanism involving the Y2 receptor. nih.gov In contrast, Y1 receptor stimulation appears to tonically accelerate colonic transit, while Y2 receptor stimulation tonically inhibits it. nih.gov
NPY's influence extends to the stomach, where central administration of the peptide has been shown to suppress gastric motility. physiology.orgnih.gov The effects of NPY on gastric function can be complex, with some studies suggesting it can both increase and decrease gastric motility depending on the specific brain regions and receptor subtypes involved. nih.govmu-varna.bg For example, some research indicates that NPY may inhibit responses associated with food consumption, such as gastric emptying. physiology.org
| GI Region | Effect of NPY | Mediating Receptor(s) |
| Small Intestine | Inhibits peristalsis. nih.gov | Y2 (neuronal). nih.gov |
| Colon | Y1 stimulation accelerates transit; Y2 stimulation inhibits transit. nih.gov | Y1, Y2. nih.gov |
| Stomach | Generally inhibitory, delaying gastric emptying. physiology.org | Y2 (central). physiology.org |
Regulation of Electrolyte Balance and Nutrient/Water Uptake
This compound plays a crucial proabsorptive role in the gastrointestinal tract by inhibiting the secretion of water and electrolytes. nih.govresearchgate.net This action is observed throughout the intestine. nih.gov NPY effectively reduces ion secretion by decreasing both the apical chloride (Cl-) conductance and the basolateral potassium (K+) conductance in intestinal epithelial cells. nih.gov
The antisecretory effect of NPY is mediated by multiple Y receptor subtypes. While Y2 receptors are a major contributor to this proabsorptive function, Y1 receptors located on secretomotor neurons and epithelial cells, as well as Y4 receptors on enterocytes, also play a part. nih.gov By inhibiting electrolyte secretion, NPY helps to maintain fluid balance and facilitates the absorption of nutrients and water. nih.govmdpi.com This function has led to investigations into NPY as a potential target for anti-diarrheal therapies. researchgate.net
| Action | Mechanism | Receptor Subtypes Involved |
| Inhibition of Ion Secretion | Reduces apical Cl- and basolateral K+ conductance. nih.gov | Y1, Y2, Y4. nih.gov |
| Promotion of Water and Nutrient Absorption | A consequence of inhibited electrolyte secretion. nih.govmdpi.com | Y1, Y2, Y4. nih.gov |
Intestinal Growth and Epithelial Barrier Function
This compound is involved in the regulation of intestinal growth and the maintenance of the epithelial barrier. nih.gov The intestinal barrier is a critical line of defense, and its integrity is crucial for preventing the passage of harmful substances from the gut into the bloodstream. researchgate.net NPY has paracrine effects on epithelial secretion, which in turn regulates epithelial barrier functions. physiology.org
Dysregulation of NPY has been implicated in conditions characterized by a compromised intestinal barrier, such as inflammatory bowel disease (IBD). iium.edu.my Some studies have found that NPY levels are lower in the colon and plasma of patients with ulcerative colitis. researchgate.net In animal models, an overexpression of NPY has been shown to increase intestinal permeability, a condition often referred to as "leaky gut," and enhance intestinal inflammation. nih.gov This suggests that while NPY is involved in maintaining the barrier, an imbalance can contribute to its breakdown. researchgate.netnih.gov NPY, through the Y1 receptor, can also exert a proinflammatory action in the gut. nih.gov
| Aspect | Role of this compound | Associated Conditions |
| Intestinal Growth | Involved in the regulation of intestinal growth. nih.gov | |
| Epithelial Barrier Function | Regulates epithelial barrier through paracrine effects on secretion. physiology.org | Inflammatory Bowel Disease (IBD). iium.edu.my |
| Barrier Dysfunction | Overexpression can increase intestinal permeability ("leaky gut"). nih.gov | Ulcerative Colitis (UC). researchgate.net |
| Inflammation | Can exert proinflammatory actions via Y1 receptors. nih.gov |
Gastric Emptying Mechanisms
This compound is implicated in the control of gastric emptying, the process by which food moves from the stomach to the small intestine. nih.gov Generally, NPY is considered to have an inhibitory effect on this process. physiology.org
Studies involving the central administration of NPY have demonstrated that it can delay the emptying of both solid and liquid meals from the stomach. physiology.org This effect appears to be mediated primarily through Y2 receptors in the central nervous system. physiology.org The mechanism involves a reduction in the contractions of the antrum (the lower part of the stomach) and a decrease in the coordination between the antrum and the pylorus (the valve connecting the stomach and small intestine). physiology.org While NPY is found in the nerves of the gastrointestinal tract, infusions of NPY in some human studies did not show a significant effect on gastric emptying, suggesting the regulatory role may be complex and potentially more prominent through central pathways. karger.com
In contrast, the related peptide, Peptide YY (PYY), which is released from the gut in response to nutrients, is a potent inhibitor of gastric emptying and is a key mediator of the "ileal brake" mechanism. mu-varna.bgnih.gov
| Peptide | Effect on Gastric Emptying | Primary Receptor Involved (for NPY) |
| This compound (NPY) | Inhibitory (delays emptying). physiology.orgphysiology.org | Y2 (central). physiology.org |
| Peptide YY (PYY) | Potent Inhibitor. nih.gov | N/A |
Neurogenesis and Neuroprotection
This compound (NPY) is a 36-amino acid polypeptide that is widely expressed in the central nervous system and is involved in a variety of physiological processes. nih.govwikipedia.org Research has identified NPY as a significant modulator of both neurogenesis and neuroprotection, playing a crucial role in the brain's intrinsic repair and defense mechanisms. frontiersin.orgfrontiersin.org Its neuroprotective functions are diverse, ranging from increasing trophic support and decreasing excitotoxicity to regulating calcium homeostasis and attenuating neuroinflammation. frontiersin.orgfrontiersin.org
Stimulation of Neural Progenitor Cell Proliferation
This compound has been shown to be a potent stimulator of neural progenitor cell proliferation in the key neurogenic regions of the adult brain. lu.sebiologists.com This pro-proliferative effect has been observed in both in vitro and in vivo studies. biologists.com Evidence demonstrates that NPY exerts a proliferative action on neural precursors, including those positive for nestin and β-tubulin. lu.se
The primary mediator of this effect is the this compound receptor Y1. lu.sebiologists.comnih.gov Studies using Y1 receptor knockout mice revealed a reduction in the proliferation of precursor cells and the generation of immature neuroblasts compared to wild-type mice. lu.se Conversely, intracerebroventricular administration of NPY or a Y1 receptor agonist enhances cell proliferation in the dentate gyrus and the subventricular zone. nih.govnih.gov This NPY-induced proliferation is blocked when co-administered with a Y1 antagonist, confirming the receptor's critical role. nih.gov The signaling mechanism downstream of the Y1 receptor activation involves the ERK1/2 kinase pathway. wikipedia.orglu.se Furthermore, NPY can potentiate the pro-neurogenic effects of other factors, such as fibroblast growth factor-2, by increasing the expression of its receptor. lu.sefrontiersin.org
Research Findings on NPY and Neural Progenitor Cell Proliferation
| Study Focus | Model System | Key Finding | Primary Receptor Involved | Reference |
|---|---|---|---|---|
| NPY's effect on SVZ precursors | Adult Mice | Intracerebroventricular NPY injection stimulates the proliferation of neural precursors in the subventricular zone (SVZ). | Y1 | nih.gov |
| NPY action on hippocampal precursors | Post-natal and adult mouse hippocampal cultures | NPY has a proliferative action on nestin- and β-tubulin-positive precursors. | Y1 | lu.se |
| In vivo effect of exogenous NPY | Adult Mice (C57BL/6) | Intracerebroventricular NPY administration increases dentate gyrus cell proliferation. | Y1 | nih.gov |
| NPY's role in the olfactory epithelium | - | NPY increases the proliferation of neural progenitor cells. | Y1 | biologists.com |
Promotion of Newborn Neuron Survival
Beyond stimulating proliferation, this compound also plays a role in the survival of newly generated neurons. frontiersin.orgtandfonline.com This is a critical step in ensuring that the new cells successfully integrate into existing neural circuits. The neuroprotective effects of NPY contribute to an environment that fosters neuronal survival and maturation. tandfonline.com
Co-activation of NPY Y1 receptors with other neuropeptide receptors, such as the galanin receptor 2 (GALR2), has been shown to significantly increase the number of mature neurons, indicating enhanced survival and progression towards neuronal maturation. tandfonline.com Furthermore, NPY can increase the expression of neuroprotective and anti-apoptotic factors like Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2. mdpi.com BDNF is known to be crucial for the long-term survival of newborn neurons. biologists.com Studies have shown that while some treatments may increase proliferation, the presence of BDNF is important for the ultimate survival of these new cells. biologists.com In models of hippocampal neurodegeneration, NPY treatment has been observed to increase BDNF levels, which is a key molecule in neuroplasticity. mdpi.com
Role in Adult Neurogenesis (e.g., Dentate Gyrus, Subventricular Zone)
Adult neurogenesis, the process of generating new neurons in the adult brain, occurs constitutively in two primary niches: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the dentate gyrus (DG) in the hippocampus. lu.se this compound has been identified as a key regulator of this process in both regions. lu.semdpi.com
Dentate Gyrus (DG): In the DG, NPY is found in GABAergic interneurons whose processes are in close proximity to the neural precursor cells, suggesting a direct regulatory role. lu.se NPY modulates the excitability of granule cells and significantly increases the proliferation of neural progenitor cells through the Y1 receptor. wikipedia.orgresearchgate.net Studies have demonstrated that exogenous NPY administration promotes cell proliferation and neuronal differentiation in the DG. nih.gov Mice lacking NPY or the Y1 receptor exhibit lower levels of basal cell proliferation in this area. nih.gov
Subventricular Zone (SVZ): NPY is also a potent modulator of neurogenesis in the SVZ. nih.gov NPY-containing fibers are found around the SVZ, and NPY-expressing cells are located near proliferating neuroblasts. lu.se Intracerebroventricular injection of NPY stimulates the proliferation of neural precursors in the SVZ. nih.govfrontiersin.org This effect is mediated by the Y1 receptor, which is highly expressed in this region. nih.gov The newly generated neuroblasts then migrate towards the olfactory bulb and the striatum. nih.gov This has led to suggestions that stimulating SVZ neural stem cells with NPY could be a potential strategy for cell replacement in neurodegenerative diseases affecting the striatum. nih.gov
NPY's Role in Adult Neurogenic Niches
| Neurogenic Niche | Observed Effect of NPY | Mediating Receptor(s) | Reference |
|---|---|---|---|
| Dentate Gyrus (Hippocampus) | Increases progenitor cell proliferation and promotes neuronal differentiation. | Y1 | lu.senih.govfrontiersin.org |
| Subventricular Zone | Stimulates proliferation of neural precursors; promotes migration of neuroblasts. | Y1 | lu.senih.govfrontiersin.org |
Protection Against Excitotoxicity (e.g., Glutamate)
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a common mechanism in neurodegenerative diseases. dntb.gov.ua this compound has demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity in various brain regions, including the hippocampus, cortex, and retina. frontiersin.orgmdpi.comnih.gov
NPY can inhibit the overactivity of glutamate receptors and protect cells from both necrosis and apoptosis. frontiersin.orgnih.gov This protective action is primarily mediated through the activation of NPY Y2 and Y5 receptors. frontiersin.orgmdpi.comnih.gov For instance, in cultured rat retinal cells, activation of the Y5 receptor was shown to protect against glutamate-induced necrotic and apoptotic cell death. arvojournals.org Studies on human neuroblastoma cells have also shown that NPY treatment significantly increases cell viability in the presence of glutamate toxicity. dntb.gov.uanih.gov The downstream signaling pathways involved in this neuroprotection include the activation of protein kinase A and p38K. frontiersin.orgnih.gov
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is another key factor in neuronal damage and neurodegeneration. dntb.gov.uanih.gov this compound has been shown to attenuate oxidative stress, thereby protecting neurons. nih.govnih.gov
This protective effect is mediated through the modulation of Y1 and Y2 receptors, which leads to an inhibition of ROS. mdpi.comnih.gov NPY can also protect mitochondria from oxidative damage by suppressing the production of nitric oxide. mdpi.comnih.gov In studies using human neuroblastoma cells, NPY treatment was found to alleviate the oxidative damage caused by insults like glutamate. nih.gov This suggests that NPY's neuroprotective capabilities involve direct action against the harmful effects of oxidative stress. nih.govnih.gov
Induction of Autophagy
Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its impairment is a hallmark of aging and contributes to neurodegenerative diseases. nih.govmdpi.com this compound has been identified as a stimulator of autophagy, particularly in the hypothalamus. mdpi.comnih.govpnas.org
Trophic Support and Nerve Growth Factor Modulation
This compound (NPY) plays a significant role in providing trophic support to the nervous system and modulating the activity of nerve growth factors. researchgate.net It is recognized for its neuroprotective capabilities, which include stimulating the release of nerve growth factors, mitigating neuroinflammation, and promoting neurogenesis. mdpi.com Research has demonstrated that NPY can counteract the toxic effects of substances like β-amyloid by increasing neuronal viability and normalizing the synthesis and release of Nerve Growth Factor (NGF). mdpi.com In studies involving cortical neurons, NPY pretreatment was found to restore the levels of NGF that were diminished by β-amyloid exposure. researchgate.net
The interplay between NPY and other neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), is crucial for neuronal health. mdpi.com NPY has been shown to positively regulate the expression of BDNF, which is vital for neuronal survival, growth, and differentiation. mdpi.com This regulatory relationship is a key component of NPY's neuroprotective mechanism. mdpi.com Furthermore, NPY's trophic support extends to promoting axon sprouting and neuronal differentiation through the activation of specific signaling pathways. mdpi.com
The expression of NPY itself can be influenced by nerve growth factors. Studies have shown that NGF can stimulate the transcription of the NPY gene in PC12 cells, highlighting a reciprocal regulatory relationship. nih.govoup.com In human lymphocytes, NGF has been observed to induce the production of NPY, suggesting a role for this interaction in the neuro-immune axis. nih.govmdpi.com In aged rats, a decrease in NPY expression in the basolateral amygdala was reversed by the administration of NGF, indicating that age-related changes in NPY may be linked to alterations in NGF trophic support. mdpi.com However, in a different context of nerve injury, exogenous NGF was found to mitigate the injury-induced increases in NPY mRNA, suggesting a complex, context-dependent regulatory role. jneurosci.org
Learning and Memory
NPY is a significant modulator of learning and memory, with its effects being highly dependent on the type of memory, the specific brain region, the NPY receptor subtype involved, and the phase of memory processing. nih.govimrpress.com Its high expression in brain regions critical for cognitive functions, such as the hippocampus and amygdala, underscores its importance in these processes. nih.govoup.com
Spatial Memory and Learning Modulation
NPY exerts both stimulatory and inhibitory effects on spatial memory and learning. researchgate.netfrontiersin.org These dual effects are contingent on variables such as the specific NPY receptor subtypes activated and the neuroanatomical region involved. researchgate.netfrontiersin.org For instance, NPY Y1 receptors have been identified as a key target for enhancing neurogenesis in the dentate gyrus and promoting spatial learning. researchgate.netfrontiersin.org Studies in rats have shown that spatial learning tasks lead to an increase in NPY mRNA expression in the hippocampal dentate gyrus. frontiersin.org
Conversely, activation of presynaptic Y2 receptors can impair the acquisition and retention of spatial memory. biorxiv.org This is thought to occur through the inhibition of glutamatergic transmission in the hippocampus. nih.gov Blockade of hippocampal Y2 receptors, however, has been shown to improve the recall of spatial memory. biorxiv.org This suggests a finely tuned balance between Y1 and Y2 receptor signaling in the hippocampus is necessary for optimal spatial memory function. nih.govbiorxiv.org Age-related decline in spatial memory has also been linked to decreased NPY expression in the hippocampus. frontiersin.org
Associative Explicit and Implicit Memory Regulation
NPY plays a distinct role in regulating different forms of associative memory. It appears to act as a resilience factor by impairing associative implicit memory, particularly after stressful or aversive events like those in fear conditioning models. nih.govacs.org This effect is primarily mediated by Y1 receptors located in the amygdala and prefrontal cortex. nih.govacs.org By dampening the recall of fear-associated memories, NPY may help in coping with stress. acs.org
In contrast, for associative explicit memory, which involves conscious recall of information, NPY's role is different. It tends to enhance the consolidation and retention phases of this type of memory. nih.gov This enhancement of explicit memory is thought to be mediated through Y2 receptor regulation of hippocampal transmission. nih.gov The differential effects of NPY on implicit and explicit memory highlight its complex modulatory function in adapting memory processes to different environmental and internal states. nih.govdntb.gov.ua
Role in Memory Acquisition, Consolidation, and Retention
The influence of this compound on memory is highly dependent on the specific phase of memory processing: acquisition, consolidation, or retention. oup.com Generally, NPY has been found to impair the acquisition phase of memory. nih.gov For example, intrathecal administration of NPY before fear conditioning has been associated with impaired memory acquisition. researchgate.net
However, NPY demonstrates enhancing effects on the later phases of memory. nih.gov It has been shown to improve memory consolidation and retention in various animal models. nih.govresearchgate.net For example, intracerebroventricular infusion of NPY prolonged the retention of non-social (object) memory in mice, an effect mediated by Y1 receptors. dntb.gov.uanih.gov The blockade of Y1 and Y2 receptors has been demonstrated to interfere with the consolidation of non-social memory and the retrieval of both non-social and social memory. nih.gov This suggests that endogenous NPY signaling is necessary for these processes. biorxiv.orgnih.gov The effects of NPY can also be region-specific; infusion into the rostral hippocampus enhances retention, while infusion into the caudal hippocampus can inhibit it. oup.com
Hippocampal Involvement in Memory Processes
The hippocampus is a key brain region for NPY's influence on learning and memory. imrpress.comfrontiersin.org It has high concentrations of NPY and its receptors, particularly Y1 and Y2 subtypes. oup.combiorxiv.org NPY's effects on memory are often mediated through its actions within hippocampal subregions like the dentate gyrus and the CA1 and CA3 fields. frontiersin.orgbiorxiv.org
Spatial memory training, for example, increases NPY gene expression in the dentate gyrus. nih.govfrontiersin.org Y1 receptor-mediated neurogenesis in this region is considered a crucial step for the consolidation and long-term retention of spatial memories. nih.govfrontiersin.org NPY signaling via the Y1 receptor can enhance stem cell proliferation and neurogenesis, which is believed to support learning and memory. imrpress.com Conversely, the Y2 receptor, which is highly expressed in the CA1 and CA3 pyramidal cell layers, is involved in modulating synaptic transmission and plasticity, such as long-term potentiation (LTP). biorxiv.org NPY's impairment of memory acquisition is often attributed to Y2 receptor-mediated inhibition of excitatory transmission in the hippocampus. nih.gov The loss of NPY-positive neurons in the hippocampus is a feature observed in Alzheimer's disease, further linking hippocampal NPY to cognitive function. imrpress.com
Immune System and Neuroinflammation
This compound is a significant modulator of the immune system and plays a dual role in neuroinflammation. frontiersin.orgsysy-histosure.com It is involved in a wide range of immune processes, including immune cell trafficking, T helper (Th) cell differentiation, cytokine secretion, and phagocytosis. frontiersin.org The effects of NPY can be either pro- or anti-inflammatory, depending on the context, the receptor subtype activated, and the immune cells involved. nih.gov
NPY and its receptors are expressed by various immune cells, including T cells, B cells, macrophages, and dendritic cells, allowing for direct communication between the nervous and immune systems. nih.govneuroimmunol.org The Y1 receptor is the most abundantly found receptor on these cells. nih.gov NPY can influence the balance between Th1 and Th2 immune responses, often promoting a shift towards the Th2 phenotype by inhibiting the secretion of the pro-inflammatory cytokine interferon-gamma (IFN-γ) and enhancing the anti-inflammatory cytokine interleukin-4 (IL-4). frontiersin.org
In the context of neuroinflammation, NPY generally exerts a neuroprotective and anti-inflammatory role. researchgate.netfrontiersin.org It can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines and reactive oxygen species. researchgate.netfrontiersin.org For instance, NPY can modulate microglia activity, inhibiting the production of inflammatory mediators like nitric oxide. physiology.org However, under certain conditions, NPY can also exhibit pro-inflammatory properties. sysy-histosure.com For example, it can act as an activator of antigen-presenting cell function. neuroimmunol.org This complex and context-dependent action underscores NPY's role as a homeostatic regulator that balances physiological responses to immune challenges. nih.gov
Immunomodulatory Actions
This compound (NPY) is a significant modulator of the immune system, acting as a critical link between the nervous and immune systems. nih.govx-mol.netyakhak.org Its immunomodulatory functions are complex and can be either pro-inflammatory or anti-inflammatory, depending on the context, the type of immune cell involved, and the specific NPY receptors engaged. frontiersin.orgmdpi.comresearchgate.net NPY is not only released from sympathetic nerve endings that innervate lymphoid organs but is also produced and secreted by various immune cells, including macrophages, dendritic cells, and lymphocytes, allowing it to act as an autocrine and paracrine mediator. nih.govyakhak.orgfrontiersin.org
The peptide exerts its influence by binding to a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, and Y5 subtypes, which are expressed on a wide array of immune cells. nih.govyakhak.orgmdpi.com Through these receptors, NPY regulates numerous immune processes, such as immune cell trafficking, proliferation, differentiation, phagocytosis, and the production of cytokines and reactive oxygen species. frontiersin.orgnih.gov The Y1 receptor, in particular, plays a bimodal role, mediating both potent anti-inflammatory effects and specific pro-inflammatory actions. nih.govfrontiersin.org For instance, NPY, acting through the Y1 receptor, can inhibit T-cell activation but is also crucial for the activation of antigen-presenting cells (APCs). nih.gov This dual functionality contributes to the nuanced and sometimes contradictory findings regarding NPY's role in inflammation. frontiersin.org
Modulation of Immune Cell Function (e.g., Macrophages, Dendritic Cells, T cells, B cells, Natural Killer Cells)
NPY directly influences the function of various key immune cells. frontiersin.orgmdpi.com
Macrophages: NPY significantly affects macrophage phenotype and function. It can promote the polarization of macrophages towards an anti-inflammatory M2-like phenotype. frontiersin.orgresearchgate.net Specifically, NPY stimulates the release of anti-inflammatory cytokines like Interleukin-10 (IL-10) and IL-1 receptor antagonist (IL-1RA) while inhibiting the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-12, and IL-6. nih.govfrontiersin.org However, in other contexts, NPY can have pro-inflammatory effects, increasing the expression of TNF-α and Monocyte Chemoattractant Protein-1 (MCP-1) in macrophages via the Y1 receptor. frontiersin.org The peptide's effect on phagocytosis is also complex; some studies show it enhances the phagocytosis of latex particles, while others report inhibition of the killing of pathogens like Leishmania. frontiersin.org
Dendritic Cells (DCs): NPY plays a dual role in DC function. It can induce the migration of immature DCs to inflammatory sites, a pro-inflammatory action, primarily through the Y1 receptor. nih.gov Conversely, it exerts anti-inflammatory effects by promoting the production of IL-6 and IL-10 in DCs, which in turn encourages T-cell polarization towards a Th2 phenotype. frontiersin.orgmdpi.com NPY can also inhibit the expression of co-stimulatory molecules like CD80 and CD86 on APCs. frontiersin.org
T cells: NPY has complex effects on T lymphocytes. It can inhibit T-cell proliferation in response to mitogens, partly by reducing the production of IL-2. nih.gov The Y1 receptor is a key negative regulator of T-cell activation. frontiersin.orgnih.gov However, NPY can also directly stimulate T cells to secrete a range of cytokines, including both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-10) types. physiology.orgpnas.org This suggests NPY can break the strict commitment of T cells to a specific helper phenotype. pnas.org
B cells: NPY influences B-cell development and function. The Y1 receptor pathway is involved in regulating B-cell development in the bone marrow, leading to a decrease in pro-B, pre-B, and immature B cells and an increase in mature B cells. nih.gov In vitro studies have shown that NPY can affect B-cell proliferation and significantly increase the number of IgG-positive cells during stimulation. researchgate.net
Natural Killer (NK) Cells: In inflammatory settings, NPY generally inhibits NK cell activity. nih.govfrontiersin.org This inhibitory effect is mediated through Y1 receptor signaling. frontiersin.org Studies have shown an inverse correlation between plasma NPY levels and human NK cell activity. frontiersin.orgresearchgate.net However, the regulation is dose-dependent, with high doses of NPY mobilizing activated NK cells and low doses reducing their number in the blood. nih.gov
| Immune Cell Type | Key Receptors Involved | Primary Effects | Citations |
|---|---|---|---|
| Macrophages | Y1, Y2, Y5 | Promotes M2 polarization; Modulates cytokine secretion (pro- and anti-inflammatory); Influences phagocytosis. | nih.govfrontiersin.orgresearchgate.net |
| Dendritic Cells (DCs) | Y1 | Induces migration; Promotes Th2 polarization via cytokine modulation (↑IL-6, ↑IL-10); Inhibits co-stimulatory molecule expression. | frontiersin.orgmdpi.comnih.gov |
| T cells | Y1, Y2 | Inhibits proliferation and activation (via Y1); Directly stimulates secretion of Th1 and Th2 cytokines. | nih.govfrontiersin.orgnih.govphysiology.orgpnas.org |
| B cells | Y1 | Regulates development in bone marrow; Affects proliferation and IgG-positive cell numbers. | nih.govresearchgate.net |
| Natural Killer (NK) Cells | Y1 | Inhibits cytotoxic activity in a dose-dependent manner. | nih.govfrontiersin.orgumich.edu |
Regulation of Cytokine Secretion (e.g., Pro-inflammatory vs. Anti-inflammatory)
NPY is a potent regulator of cytokine secretion, demonstrating a bimodal capacity to either suppress or enhance inflammatory responses. mdpi.com Its effect is highly dependent on the cellular context and the specific NPY receptor subtype activated. frontiersin.org
Anti-inflammatory effects:
NPY often promotes an anti-inflammatory cytokine profile. It stimulates the release of IL-10 and TGF-β, key anti-inflammatory and regulatory cytokines. mdpi.comresearchgate.net
In macrophages and dendritic cells, NPY can upregulate the production of IL-10 and IL-6, which can drive anti-inflammatory and Th2-type responses. frontiersin.orgnih.gov
Acting through the Y1 receptor, NPY can attenuate the release of pro-inflammatory cytokines like TNF-α and MCP-1 from activated macrophages. diabetesjournals.org Adipose tissue macrophages produce NPY, which in turn inhibits the expression of pro-inflammatory genes such as IL-6 and TNF-α in an autocrine/paracrine manner. nih.gov
Pro-inflammatory effects:
Despite its frequent anti-inflammatory role, NPY can also promote inflammation. Under certain inflammatory conditions, NPY can significantly increase the expression of pro-inflammatory factors like TNF-α and MCP-1 in macrophages by activating the Y1 receptor. frontiersin.org
Early studies also showed that NPY facilitates the proliferation of human colonic lamina propria lymphocytes by promoting IL-1β production in monocytes. frontiersin.org
This dual regulatory capacity allows NPY to fine-tune the immune response, potentially dampening excessive inflammation while still permitting necessary immune functions. nih.gov
Influence on Th1/Th2/Th17 Phenotypes
NPY plays a crucial role in modulating the balance between different T helper (Th) cell subsets, particularly the Th1, Th2, and Th17 lineages. nih.gov A significant body of evidence indicates that NPY generally promotes a shift away from a pro-inflammatory Th1 response towards an anti-inflammatory or allergic Th2 phenotype. nih.govphysiology.orgresearchgate.net
Promotion of Th2 Responses: NPY enhances Th2 responses by several mechanisms. It can directly act on T cells to enhance IL-4 production while inhibiting IFN-γ (a key Th1 cytokine) secretion. nih.govphysiology.org Furthermore, NPY influences antigen-presenting cells, such as DCs, to secrete IL-6 and IL-10, which promotes the polarization of naive T cells towards a Th2 phenotype. frontiersin.orgnih.govfrontiersin.org This skewing towards Th2 immunity has been implicated in conditions like allergic airway inflammation. physiology.org
Inhibition of Th1 Responses: The promotion of Th2 responses is often coupled with the suppression of Th1 polarization. frontiersin.orgphysiology.org Specific Y1 receptor agonists have been shown to have a significant inhibitory effect on Th1 polarization. frontiersin.org However, the picture is complex, as mice lacking the Y1 receptor are resistant to Th1-mediated inflammatory responses, showing decreased levels of the Th1-promoting factor IL-12 and reduced IFN-γ production. frontiersin.org This suggests the NPY-Y1 axis is critical for optimal APC function needed to drive Th1 responses in the first place. nih.gov
Breaking Phenotype Commitment: Remarkably, research has shown that NPY can directly induce both Th1 and Th2 cells to secrete cytokines that are not typical of their lineage. pnas.org For example, NPY can stimulate a committed Th1 cell line to secrete Th2 cytokines like IL-4, and a Th2 clone to secrete Th1 cytokines. pnas.org This suggests that under the influence of neuropeptides, the strict commitment to a particular Th phenotype can be broken. pnas.org
Th17 Cells: In the context of systemic lupus erythematosus, treatment with a Y1 receptor antagonist in a mouse model led to the reversal of Th1, Th2, and Th17 cell differentiation, suggesting NPY is involved in regulating the balance of these crucial T cell subsets in autoimmune diseases. uni.lu
Role in Neuroinflammatory Processes and Associated Disorders
NPY and its receptors are widely expressed in the central nervous system (CNS) and play a significant role in modulating neuroinflammation, a key pathological feature of many neurodegenerative and neuroimmune diseases. mdpi.comnih.govnih.gov Generally, NPY is considered to have a neuroprotective and anti-inflammatory role within the CNS. nih.govresearchgate.net
The peptide attenuates neuroinflammatory responses by inhibiting the activation of microglia, the primary immune cells of the brain. mdpi.comnih.gov This inhibition is mediated through the Y1 receptor, leading to a decrease in the release of pro-inflammatory mediators like interleukin-1 beta (IL-1β). mdpi.com NPY can also suppress astrogliosis, the reactive proliferation of astrocytes that occurs in response to CNS injury. nih.gov
In animal models of neurodegenerative diseases, NPY has shown protective effects. For example, in models of Alzheimer's disease, NPY can protect hippocampal cells from excitotoxicity. mdpi.com In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, NPY has been shown to reduce disease symptoms, likely by inhibiting Th1-mediated inflammation. nih.govnih.gov Similarly, in models of Parkinson's disease, NPY is involved in reducing neuroinflammation. nih.gov The neuroprotective properties of NPY are attributed to its ability to decrease excitotoxicity, regulate calcium homeostasis, and increase trophic support, in addition to its direct anti-inflammatory actions on glial cells. nih.govresearchgate.net
| Process/Disorder | Key Actions of NPY | Primary Receptor(s) | Citations |
|---|---|---|---|
| Microglial Activation | Inhibits activation and release of pro-inflammatory cytokines (e.g., IL-1β). | Y1 | mdpi.comnih.gov |
| Astrogliosis | Reduces reactive astrogliosis. | Y1, Y2 | nih.gov |
| Neuroprotection | Decreases excitotoxicity, regulates calcium, provides trophic support. | Y2, Y5 | mdpi.comnih.govresearchgate.net |
| Experimental Autoimmune Encephalomyelitis (EAE) | Reduces disease severity by suppressing Th1 responses. | Y1 | nih.govnih.gov |
| Alzheimer's Disease | Protects against Aβ-induced toxicity; levels may be altered in CSF. | Y1, Y2, Y5 | mdpi.comoup.com |
Pain Modulation and Nociception
This compound is intricately involved in the processing of pain signals, or nociception, at both central and peripheral levels. Its role is complex, as it can exert both pain-relieving (analgesic) and pain-promoting (pronociceptive) effects depending on the specific NPY receptors activated, their location, and the type of pain (e.g., inflammatory, neuropathic). NPY and its receptors are found in key areas of the pain-processing pathways, including the dorsal root ganglia, the spinal cord's dorsal horn, and various brain regions like the periaqueductal gray and thalamus.
The analgesic effects of NPY are primarily mediated by the Y1 and Y2 receptors. Activation of Y2 receptors, which often function as inhibitory autoreceptors on nociceptive primary afferent neurons, can suppress the release of pro-inflammatory and pain-signaling molecules like Substance P and Calcitonin Gene-Related Peptide (CGRP). In the spinal cord, NPY released from interneurons can dampen the activity of pain-transmitting neurons. Conversely, pronociceptive effects have been linked to the Y1 receptor in certain contexts, particularly in inflammatory pain, where it can contribute to the sensitization of sensory neurons. The balance between the activation of different NPY receptor subtypes is therefore critical in determining the net effect of NPY on pain perception.
Other Physiological Roles (e.g., Sleep Regulation, Reproductive Functions)
Beyond its roles in immunity and pain, this compound regulates a wide spectrum of other vital physiological processes.
Sleep Regulation: NPY is a significant modulator of sleep-wake cycles, although its effects can be bidirectional. nih.govmdpi.com Its action depends on the site of administration in the brain and the functional state of the neural circuits involved. nih.gov In humans, NPY has been found to have hypnotic properties, potentially by acting as a physiological antagonist to the stress hormone Corticotropin-Releasing Hormone (CRH). nih.gov Studies in zebrafish have identified NPY as necessary for normal daytime sleep duration, promoting sleep by inhibiting noradrenergic signaling, which is a known arousal system. nih.gov Conversely, other studies in rats have shown that central administration of NPY can induce wakefulness and suppress both non-REM and REM sleep, suggesting a role in integrating feeding, metabolism, and sleep regulation. physiology.org This highlights the peptide's complex, and sometimes contradictory, role in controlling sleep. mdpi.com
Reproductive Functions: NPY is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproduction. In the hypothalamus, NPY neurons interact with neurons that produce Gonadotropin-Releasing Hormone (GnRH). Generally, NPY is considered to have an inhibitory effect on the HPG axis. It can suppress the release of GnRH, which in turn leads to decreased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. This inhibitory action is particularly pronounced under conditions of negative energy balance, such as starvation or intense exercise, where high NPY levels act as a signal to suppress reproductive functions to conserve energy. This makes NPY a critical link between metabolic status and fertility.
Advanced Research Methodologies and Experimental Models in Neuropeptide Y Studies
Genetic Manipulation Approaches
Genetic engineering has provided powerful tools to investigate the function of Neuropeptide Y by altering its expression. These approaches allow researchers to probe the specific roles of NPY in various biological systems with a high degree of precision.
Gene Expression Analysis (e.g., mRNA, Peptide Levels)
The analysis of NPY gene expression is fundamental to understanding its regulation and function. Various techniques are employed to quantify both NPY messenger RNA (mRNA) and the mature peptide.
In Situ Hybridization: This technique is used to localize NPY mRNA within specific neurons and brain regions. For instance, studies have used 32P-labeled complementary RNA (cRNA) probes on formaldehyde-fixed cortical biopsy specimens to demonstrate the distribution of neurons transcribing the NPY gene. nih.gov This method has been successfully combined with immunocytochemistry to simultaneously show NPY gene expression and peptide storage in single neurons of the human brain. nih.govnih.gov Research in juvenile broiler chickens has mapped the distribution of NPY mRNA in the brain, revealing high expression in areas like the hippocampus and various hypothalamic nuclei, which is consistent with regions showing NPY immunoreactivity. researchgate.net
Quantitative Polymerase Chain Reaction (qPCR): qPCR is a sensitive method for quantifying NPY mRNA levels. Studies have utilized qPCR to compare NPY mRNA expression in different conditions, such as in various types of depression. frontiersin.org For example, total RNA can be extracted from peripheral blood lymphocytes, reverse transcribed into cDNA, and then amplified using specific primers for the NPY gene. frontiersin.org This technique has also been used to measure NPY mRNA levels in cultured mononuclear cells. aai.org
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common method for measuring the concentration of the NPY peptide. It has been used to determine NPY levels in cell extracts and culture media. ahajournals.org For example, a direct sandwich amplified ELISA with monoclonal antibodies against the N-terminus and C-terminal amide of NPY can be employed. ahajournals.org This method has been applied to analyze NPY protein levels in studies of depression. frontiersin.org
Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as microLC triple-quadrupole MS/MS, allow for the direct and quantitative analysis of NPY and its precursors, like C-terminal glycine-extended NPY (NPY-Gly). nih.govacs.org This has been crucial in studying the developmental changes in NPY levels in the mouse brain. nih.govacs.org
Gene Knockout and Knockdown Models
Manipulating the NPY gene to reduce or eliminate its expression has been instrumental in elucidating its physiological roles.
Gene Knockout (KO) Models: NPY knockout mice, where the NPY gene is completely inactivated, have been central to understanding its function. These models have revealed a key role for NPY in coordinating bone mass with body weight. plos.org Mice lacking NPY show increased bone mass due to enhanced osteoblast activity. plos.org NPY knockout mice have also been used to investigate the role of NPY in fear extinction, where its absence leads to impaired extinction learning. biorxiv.org The CRISPR/Cas9 system has also been utilized to create NPY knockout models in species like zebrafish to study emotional behaviors. frontiersin.org
Gene Knockdown Models: In contrast to a complete knockout, knockdown models involve a reduction in gene expression. This can be achieved using techniques like RNA interference (e.g., siRNA). For example, in vitro knockdown of NPY in neonatal mouse islets led to reduced beta-cell replication. jci.org NPY knockdown mice (Npy+/-) have also been used in fear extinction studies, showing similar impairments to full knockout mice. biorxiv.org Conditional knockout models, which allow for the deletion of a gene in specific tissues or at specific times, have become invaluable for dissecting the location-specific functions of NPY and its receptors. frontiersin.orgnih.gov For example, Cre-dependent CRISPR/Cas9 has been used for location-specific genetic deletion of the Npy gene in specific neurons. biorxiv.org
Overexpression Models
Conversely, increasing the expression of NPY provides insights into the effects of its overabundance.
Transgenic Models: Transgenic rats that overexpress NPY have been shown to have reduced susceptibility to seizures. jneurosci.org However, results from overexpression models can be mixed, potentially due to the level and location of NPY overexpression. nih.gov For instance, a rat model with NPY overexpression showed no change in baseline anxiety. nih.gov
Viral Vector-Mediated Overexpression: Recombinant adeno-associated viral (AAV) vectors are widely used to overexpress NPY in specific brain regions. nih.gov This approach has been particularly prominent in epilepsy research, where local application of AAV-NPY in the hippocampus has been shown to reduce seizures and delay epileptogenesis in rats. jneurosci.orgnih.gov Studies have also used AAV vectors to overexpress NPY in the hypothalamus of both wild-type and NPY knockout mice, leading to a significant reduction in bone mass despite an obese phenotype. plos.org Combined overexpression of NPY and its Y2 receptor using a single viral vector has shown superior seizure-suppressant effects in animal models of epilepsy. frontiersin.org
Pharmacological Interventions
The use of specific ligands that activate or block this compound receptors is a cornerstone of NPY research, allowing for the dissection of the roles of different receptor subtypes. nih.gov
Receptor-Specific Agonists
Agonists are compounds that bind to and activate a receptor, mimicking the effect of the endogenous ligand.
Y1 Receptor Agonists: [Leu31,Pro34]NPY is a well-characterized and specific Y1 receptor agonist. nih.govmedchemexpress.com It has been used in numerous studies to delineate the physiological importance of Y1 receptors. nih.gov For example, it has been shown to be more potent than NPY in increasing blood pressure in anesthetized rats. nih.gov It also shows affinity for Y4 and Y5 receptors. tocris.com
Y2 Receptor Agonists: Peptide YY (3-36) (PYY(3-36)) and NPY(3-36) are selective agonists for the Y2 receptor. ahajournals.orgnih.govrndsystems.com These agonists have been used to investigate the role of Y2 receptors in processes like food intake and angiogenesis. ahajournals.orgnih.gov For example, PYY(3-36) has been shown to reduce food intake, an effect that is abolished in Y2 knockout mice. nih.gov
Y4 Receptor Agonists: Pancreatic Polypeptide (PP) is the endogenous agonist for the Y4 receptor. frontiersin.org A synthetic peptide agonist, BVD-74D, has also been developed with high affinity for the Y4 receptor. mdpi.com
Y5 Receptor Agonists: NPY(3-36) and [Leu31Pro34]NPY also act as agonists at the Y5 receptor. frontiersin.orgpnas.org
The following table provides a summary of key NPY receptor agonists and their research applications.
| Agonist | Receptor Specificity | Key Research Findings/Applications | Citations |
|---|---|---|---|
| [Leu31,Pro34]NPY | Y1 (also Y4, Y5) | Delineates physiological importance of Y1 receptors; increases blood pressure. | nih.govtocris.com |
| NPY(3-36) / PYY(3-36) | Y2 (also Y5) | Reduces food intake; mimics NPY's angiogenic effects. | ahajournals.orgnih.govpnas.org |
| Pancreatic Polypeptide (PP) | Y4 | Endogenous agonist for studying Y4 receptor function in the gastrointestinal tract. | frontiersin.org |
Circuit-Based Approaches
The precise dissection of neural circuits is fundamental to understanding the function of neuromodulators like NPY. Circuit-based approaches allow for the targeted manipulation of specific neuronal populations to elucidate their contribution to complex behaviors.
Optogenetics
Optogenetics involves the use of light to control genetically modified neurons that express light-sensitive ion channels, such as channelrhodopsin-2 (ChR2) for activation or halorhodopsin for inhibition. This technique offers high temporal and spatial precision, enabling researchers to study the causal relationship between the activity of NPYergic neurons and specific behaviors.
For instance, optogenetic activation of NPY/agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus (ARH) has been shown to evoke robust feeding behavior. frontiersin.orgnih.govoup.com In one study, optogenetic stimulation of NPY neurons in the basolateral amygdala (BLA) that project to the nucleus accumbens (NAc) was found to increase the intake of a high-fat diet, while their inhibition decreased it. frontiersin.orgnih.gov This highlights a specific NPYergic circuit involved in hedonic feeding. Conversely, another study demonstrated that while intense, concurrent optogenetic stimulation of AgRP neurons can partially bypass the need for NPY in promoting feeding, a pre-stimulation paradigm that better mimics natural neuronal regulation reveals a unique requirement for NPY in sustaining the motivation to feed. elifesciences.orgnih.gov
Chemogenetics
Chemogenetics utilizes engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are activated by specific, otherwise inert, synthetic ligands like clozapine-N-oxide (CNO). This approach allows for non-invasive and longer-lasting modulation of neuronal activity.
Chemogenetic techniques have been instrumental in exploring the role of NPY in anxiety and stress. For example, chemogenetic activation of NPY neurons in the NAc has been shown to reduce anxiety-like behaviors in mice. researchgate.net Conversely, diphtheria toxin-mediated ablation of these same neurons increased anxiety. researchgate.net In another study, chemogenetic activation of NPY neurons in the dorsal raphe nucleus/ventrolateral periaqueductal gray (DRN/vlPAG) was found to ameliorate acute stress-induced anxiety and hypophagia. nih.gov Furthermore, chemogenetic silencing of NPYergic interneurons in the dorsal dentate gyrus during fear memory acquisition was shown to be critical for determining the generalization of remote fear memory. biorxiv.org
In Vitro Cellular Models
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of NPY action, free from the complexities of a whole organism.
Neuronal Cultures: Primary neuronal cultures and cell lines are invaluable for studying the direct effects of NPY on neurons. For example, studies using cultured rat retinal cells have shown that various neuronal types, including photoreceptors, bipolar, amacrine, and ganglion cells, express NPY Y1 and Y2 receptors. nih.govresearchgate.net Human embryonic stem cell-derived arcuate-like neurons have been used to demonstrate that NPY inhibits neuronal activity via a decrease in cAMP and a reduction in the rate of cytoplasmic calcium oscillations. mdpi.com
Vascular Smooth Muscle Cells (VSMCs): Given NPY's role in cardiovascular regulation, VSMCs are a key in vitro model. Studies have demonstrated that NPY stimulates the proliferation and migration of human and rat VSMCs, suggesting a role in vascular remodeling during conditions like hypertension. plos.orgresearchgate.net This effect is often mediated through Y1 and Y5 receptors. oup.complos.org
Immune Cell Lines: To study the immunomodulatory roles of NPY, immune cell lines such as microglia are utilized. The murine microglial cell line BV-2 has been used to show that NPY can have anti-inflammatory effects. For example, NPY can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory molecules. nih.govfrontiersin.org Studies on the N9 murine microglial cell line have shown that these cells express NPY and its receptors (Y1, Y2, and Y5), and that NPY can inhibit LPS-induced release of inflammatory mediators like nitric oxide and IL-1β. nih.gov
| Cell Model | Key Findings in NPY Research | Receptors Implicated |
|---|---|---|
| Neuronal Cultures (e.g., rat retinal cells, human ESC-derived neurons) | Expression of NPY receptors on various neuronal types; NPY inhibits neuronal activity. nih.govresearchgate.netmdpi.com | Y1, Y2 |
| Vascular Smooth Muscle Cells (VSMCs) | NPY stimulates proliferation and migration. plos.orgresearchgate.net | Y1, Y5 |
| Immune Cell Lines (e.g., BV-2, N9 microglia) | NPY has anti-inflammatory effects, inhibiting the release of pro-inflammatory molecules. nih.govfrontiersin.org | Y1, Y2, Y5 |
In Vivo Animal Models
Animal models are indispensable for studying the physiological and behavioral effects of NPY in a complex, living system.
Rodent Models: Mice and rats are the most commonly used animal models in NPY research. Transgenic mouse models, such as those overexpressing NPY in noradrenergic neurons (OE-NPYDBH), have been developed to study the role of NPY in metabolic syndrome-like phenotypes, independent of hyperphagia. mdpi.comsemanticscholar.org NPY knockout mice have been used to demonstrate the role of NPY in anxiety-like behaviors. researchgate.net Furthermore, rodent models of neuropathic pain have shown that NPY in the amygdala contributes to pain-like behaviors via the NPY Y2 receptor. tandfonline.com Studies in rats have shown that central administration of NPY leads to a metabolic shift towards lipid storage. oup.com
Non-Mammalian Species:
Zebrafish (Danio rerio): The genetic tractability and transparent larvae of zebrafish make them a powerful model for developmental and behavioral studies. Research in zebrafish has shown that NPY is involved in regulating feeding behavior, sleep, and anxiety-like behaviors. nih.govbiorxiv.orgjneurosci.orgnih.gov For instance, NPY-deficient zebrafish exhibit increased anxiety-like behaviors. researchgate.net
Drosophila melanogaster (Fruit fly): The fruit fly is a valuable model for studying the fundamental and conserved roles of neuropeptides in metabolism and feeding. The Drosophila homolog of NPY, neuropeptide F (NPF), has been shown to regulate foraging, feeding behavior, and energy metabolism. researchgate.netmdpi.comsdbonline.orgnih.gov Studies have demonstrated that the NPF system is involved in regulating feeding via the insulin (B600854) receptor signaling pathway. mdpi.com
| Animal Model | Area of NPY Research | Key Findings |
|---|---|---|
| Rodents (Mice, Rats) | Metabolism, Anxiety, Pain, Feeding | NPY overexpression can induce metabolic syndrome; NPY deficiency increases anxiety; NPY in the amygdala contributes to neuropathic pain. researchgate.netmdpi.comtandfonline.com |
| Zebrafish (Danio rerio) | Development, Behavior (Feeding, Sleep, Anxiety) | NPY regulates feeding, sleep, and anxiety-like behaviors; NPY deficiency leads to increased anxiety. researchgate.netnih.govbiorxiv.orgjneurosci.org |
| Drosophila melanogaster | Metabolism, Feeding | The NPY homolog, NPF, regulates foraging, feeding, and energy metabolism through conserved signaling pathways. mdpi.comsdbonline.orgnih.gov |
Advanced Imaging and Electrophysiological Techniques
These techniques provide real-time insights into the structure and function of NPYergic systems at cellular and circuit levels.
Advanced Imaging:
In Vivo Calcium Imaging: This technique uses genetically encoded calcium indicators (e.g., GCaMP) to visualize the activity of specific neuronal populations in living animals. It has been used to track the activity of hypothalamic neurons that are targets of NPYergic inputs, such as proopiomelanocortin (POMC) and melanocortin-4 receptor (MC4R) expressing neurons, in response to changes in energy state. pnas.orgoup.com Calcium imaging has also been employed to monitor the activation of isolated NPY neurons in response to stimuli like ghrelin. plos.org
Whole-Brain Imaging: Techniques like light-sheet fluorescence microscopy, combined with tissue clearing methods, enable the three-dimensional visualization and mapping of NPY-expressing neurons and their projections throughout the entire brain, providing a global view of NPYergic circuits.
Electrophysiological Techniques:
Patch-Clamp Recording: This is the gold-standard for characterizing the intrinsic electrophysiological properties of neurons and their synaptic connections. Whole-cell patch-clamp recordings from NPY-expressing neurons in brain regions like the bed nucleus of the stria terminalis (BNST) and the amygdala have revealed their unique membrane properties and firing patterns, indicating a state of high excitability. nih.goveneuro.orgfrontiersin.org These recordings have also been used to study how NPY modulates synaptic transmission and how other neurotransmitters, like noradrenaline, affect the activity of NPY neurons. elifesciences.orgnih.gov
Omics Technologies for Comprehensive Analysis
Omics technologies provide a global, unbiased view of the molecules involved in NPY-related processes, from genes to metabolites.
Genomics: Genomic studies focus on identifying genetic variations, such as single nucleotide polymorphisms (SNPs), within the NPY gene and their association with various diseases. For example, several studies have linked polymorphisms in the NPY gene to an increased risk of early-onset coronary artery disease and ischemic stroke. plos.orgnih.govahajournals.org The promoter SNP rs16147 has been associated with altered NPY expression and may moderate the effects of alcohol dependence on depression. frontiersin.org
Transcriptomics: This involves the large-scale analysis of gene expression. Transcriptomic studies have been used to characterize NPY expression in different tissues and disease states, such as prostate cancer. frontiersin.org In fish, transcriptomics has helped to explore the mechanisms of how neuropeptides like NPY regulate growth and food intake. nih.gov
Proteomics and Peptidomics: These technologies focus on the large-scale study of proteins and peptides. Mass spectrometry-based approaches are used for the identification, quantification, and characterization of NPY and its various processed forms in different tissues. acs.org
Metabolomics: This is the comprehensive analysis of small molecule metabolites. Metabolomic studies can reveal the downstream metabolic consequences of NPY action. For instance, central administration of NPY in rats has been shown to induce widespread changes in the expression of metabolic genes in the liver, adipose tissue, and muscle, leading to a shift towards energy storage. oup.com
| Omics Technology | Application in NPY Research | Example Findings |
|---|---|---|
| Genomics | Identifying genetic variants (SNPs) in the NPY gene associated with disease. | NPY polymorphisms are linked to increased risk of cardiovascular diseases and may influence susceptibility to depression. plos.orgnih.govfrontiersin.org |
| Transcriptomics | Analyzing NPY gene expression across tissues and conditions. | Characterized NPY expression in cancer and its role in regulating growth and feeding in non-mammalian models. frontiersin.orgnih.gov |
| Proteomics/Peptidomics | Identifying and quantifying NPY and its isoforms. | Detection and quantification of NPY and its C-terminal glycine-extended form in the brain. acs.org |
| Metabolomics | Profiling metabolic changes in response to NPY. | Central NPY administration alters the expression of metabolic genes, promoting energy storage. oup.com |
Future Research Directions
Elucidation of Intricate Receptor Interactions and Heteroreceptor Complexes
A burgeoning area of research is the exploration of how NPY receptors interact with each other and with other types of receptors to form dimers and higher-order oligomers. embopress.orgbioscientifica.com These interactions can significantly alter receptor function, signaling, and ligand binding. embopress.orgbioscientifica.com
Future studies will likely focus on:
Homodimers and Heterodimers: While it is known that NPY receptors can form homodimers (e.g., Y2-Y2) and heterodimers (e.g., Y1-Y5), the full repertoire and functional consequences of these pairings are not yet completely understood. nih.govcdnsciencepub.com For instance, human NPY Y2 receptors expressed in CHO cells are predominantly oligomeric and form complexes with G-protein heterotrimers. nih.gov The formation of these dimers can be crucial for the proper maturation and transport of the receptors to the cell surface. embopress.org
Heteroreceptor Complexes with other GPCRs: There is growing evidence for the formation of heteroreceptor complexes between NPY receptors and other G protein-coupled receptors (GPCRs), such as galanin receptors. frontiersin.orgresearchgate.netnih.gov For example, interactions between Galanin receptor 2 (GALR2) and NPY Y1 receptor (NPYY1R) have been identified in the amygdala and dentate gyrus, influencing anxiety and depression-like behaviors. frontiersin.orgresearchgate.netnih.gov These complexes can lead to novel signaling properties, such as altered G protein coupling and downstream signaling pathways. nih.gov Research indicates that coactivation of GALR2 and NPYY1R can enhance the anxiolytic effects of NPY. frontiersin.orgnih.gov
Functional Consequences: A key goal is to understand how these receptor interactions modulate physiological processes. For example, the interaction between Y1 and Y5 receptors has been implicated in vascular smooth muscle cell growth. cdnsciencepub.com Furthermore, the formation of GALR2/NPYY1R heteroreceptor complexes in the amygdala is associated with increased anxiolytic actions. frontiersin.orgnih.gov Elucidating these functional outcomes will be critical for developing targeted therapeutics. Future research is needed to understand the interplay between the endocytic response and receptor signaling before developing drugs targeting NPY Y receptors. mdpi.com
Table 1: Examples of Neuropeptide Y Receptor Interactions
| Interacting Receptors | Location/System | Observed/Proposed Functional Consequence | Citations |
|---|---|---|---|
| Y2 Homodimers | CHO Cells | Formation of ~180 kDa complexes with G-protein heterotrimers. nih.gov | nih.gov |
| Y1-Y5 Heterodimers | Vascular Smooth Muscle Cells | Amplification of proliferative signal. cdnsciencepub.com | cdnsciencepub.com |
| GALR2-NPYY1R | Amygdala | Enhanced anxiolytic effects. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| GALR2-NPYY1R | Dentate Gyrus | Antidepressant-like effects and regulation of neurogenesis. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
Detailed Mapping of Specific Neuronal Circuits and Projections
While the general distribution of NPY and its receptors in the brain is known, a more granular understanding of the specific neuronal circuits and long-range projections is needed.
Future research in this area will likely involve:
Advanced Imaging Techniques: The use of cutting-edge techniques like viral tracing, optogenetics, and high-resolution microscopy will allow for the precise mapping of NPYergic neurons and their connections to other brain regions.
Circuit-Specific Functions: By identifying specific circuits, researchers can then investigate their precise roles in various physiological and pathological processes, such as pain modulation, anxiety, and metabolic regulation. nih.govacs.org For instance, NPY's role in pain modulation is being investigated in key brain regions like the periaqueductal gray, amygdala, and nucleus accumbens. acs.org
Integration with other Neurotransmitter Systems: Understanding how NPYergic circuits are integrated with other neurotransmitter systems, such as the glutamatergic, GABAergic, and monoaminergic systems, will provide a more holistic view of brain function.
Understanding Differential Release Mechanisms and Co-transmission Dynamics
NPY is often co-released with other classical neurotransmitters and neuropeptides. The mechanisms governing its differential release and the functional consequences of this co-transmission are not fully understood.
Key research questions include:
Activity-Dependent Release: How do different patterns of neuronal activity influence the release of NPY versus its co-transmitters? It is hypothesized that low-frequency stimulation may favor the release of classical neurotransmitters, while high-frequency stimulation is required for the release of NPY from dense-core vesicles.
Presynaptic Modulation: How do presynaptic autoreceptors (like the Y2 receptor) and heteroreceptors regulate the release of NPY and its co-transmitters?
Postsynaptic Integration: How do postsynaptic cells integrate the signals from NPY and its co-transmitters to produce a coordinated physiological response?
Exploration of Epigenetic and Genetic Regulatory Mechanisms of this compound System
The expression of NPY and its receptors can be dynamically regulated by various factors. Future research will delve deeper into the genetic and epigenetic mechanisms that control the NPY system.
This will involve investigating:
Transcriptional Regulation: Identifying the specific transcription factors and signaling pathways that regulate the expression of the NPY gene and its receptor genes in different cell types and under various physiological conditions.
Epigenetic Modifications: Exploring the role of epigenetic modifications, such as DNA methylation and histone modifications, in the long-term regulation of the NPY system, particularly in the context of chronic stress, metabolic disorders, and neurological diseases.
Genetic Variants: Identifying and characterizing genetic variants in the NPY and NPY receptor genes that may be associated with individual differences in susceptibility to certain diseases.
Novel Methodological Development for In Vivo Circuit Manipulation and Monitoring
To fully understand the in vivo function of NPY, new and improved methods for manipulating and monitoring NPYergic circuits in real-time are needed.
Future developments may include:
Genetically Encoded Sensors: The development of genetically encoded fluorescent sensors for NPY will allow for the direct visualization of NPY release with high spatial and temporal resolution.
Advanced Optogenetic and Chemogenetic Tools: Creating more specific and efficient optogenetic and chemogenetic tools to selectively activate or inhibit NPYergic neurons or specific NPY receptor populations will be crucial for dissecting their causal role in behavior and physiology.
In Vivo Imaging: Combining these manipulation techniques with in vivo imaging methods, such as two-photon microscopy, will enable researchers to observe the activity of NPYergic circuits and their downstream targets in awake, behaving animals.
Translational Research Focus on Mechanism-Based Understanding of Pathophysiology
A major goal of NPY research is to translate basic scientific findings into novel therapeutic strategies. Future translational research will focus on a mechanism-based understanding of the role of the NPY system in various diseases.
This will require:
Disease-Specific Roles: A deeper investigation into how the NPY system is altered in specific pathological conditions, such as obesity, epilepsy, anxiety disorders, depression, and neurodegenerative diseases. healthinformaticsjournal.com For example, NPY signaling may play a crucial role in tissue homeostasis in host inflammatory responses through the regulation of macrophage balance and functions within atherosclerosis. mdpi.com
Targeting Specific Receptors and Circuits: The development of highly selective agonists and antagonists for the different NPY receptor subtypes will be essential for targeting specific aspects of NPY signaling. nih.gov This could lead to more effective treatments with fewer side effects.
Personalized Medicine: Understanding the genetic and epigenetic factors that influence the NPY system could pave the way for personalized medicine approaches, where treatments are tailored to an individual's specific genetic makeup and disease profile.
Q & A
Q. What experimental approaches are most effective for characterizing Neuropeptide Y (NPY) receptor binding specificity?
Methodological Answer: Utilize radioligand displacement assays (e.g., [125I]-PYY) under controlled pH (7.4) and temperature (25°C) to quantify binding affinities. Validate results with competitive binding studies using NPY fragments (e.g., NPY(2-36)) and receptor antagonists. Computational modeling (e.g., molecular dynamics simulations) can predict binding pockets, guided by structural data from PDB IDs like 2F1U .
Q. How do researchers standardize NPY quantification in heterogeneous biological samples?
Methodological Answer: Combine immunoassays (e.g., ELISA) with HPLC-MS/MS for cross-validation. Address matrix effects by spiking samples with isotope-labeled NPY analogs. Pre-analytical variables (e.g., protease inhibitors, sample storage at -80°C) must be standardized to minimize degradation .
Q. What in vivo models are appropriate for studying NPY’s role in appetite regulation?
Methodological Answer: Use knockout mouse models (e.g., NPY-/-) paired with intracerebroventricular (ICV) NPY administration. Behavioral assays (e.g., food intake monitoring) should be complemented by hypothalamic tissue sampling for qPCR analysis of AgRP/POMC neurons. Control for circadian rhythms by standardizing feeding schedules .
Advanced Research Questions
Q. How can batch-to-batch variability in synthetic NPY peptides be minimized for sensitive bioassays?
Methodological Answer: Request peptide content analysis (e.g., amino acid composition via AAA) and HPLC purity >95% from synthesis providers. For cell-based assays, specify TFA removal (<1%) to avoid cytotoxicity. Validate functional consistency across batches using calcium flux assays in NPY receptor-expressing cell lines .
Q. What strategies resolve contradictions between in vitro and in vivo findings on NPY’s stress response modulation?
Methodological Answer: Perform ex vivo electrophysiology on acute brain slices to bridge in vitro receptor data with in vivo behavioral outcomes. Use meta-analysis frameworks to reconcile discrepancies, accounting for variables like stressor type (acute vs. chronic) and species-specific receptor isoforms (e.g., Y1 vs. Y2 dominance) .
Q. How should researchers design studies to investigate NPY’s dual roles in neuroprotection and neurodegeneration?
Methodological Answer: Employ conditional knockout models to isolate NPY’s effects in specific neural populations (e.g., hippocampal neurons). Combine transcriptomic profiling (RNA-seq) with longitudinal behavioral testing. Use Bayesian statistical models to account for opposing outcomes in dose-response relationships .
Q. What computational tools are critical for predicting NPY-receptor interaction dynamics?
Methodological Answer: Leverage molecular docking software (e.g., AutoDock Vina) with receptor structures (e.g., PDB 2IIL) to simulate binding. Validate predictions using surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Cross-reference with affinity data from competitive binding assays (e.g., EC50 ranges: 0.7–2.3 nM for NPY vs. PYY) .
Data Analysis & Interpretation
Q. How should researchers address conflicting NPY expression data across transcriptomic datasets?
Methodological Answer: Apply batch-effect correction algorithms (e.g., ComBat) to normalize cross-study data. Validate findings using orthogonal methods (e.g., RNAscope for spatial localization). Report discrepancies in public repositories (e.g., GEO) with detailed metadata on sample processing .
Q. What statistical frameworks are optimal for analyzing NPY’s dose-dependent effects in multi-omics studies?
Methodological Answer: Use mixed-effects models to account for inter-individual variability. Pair with pathway enrichment analysis (e.g., GSEA) to identify dose-sensitive signaling nodes. For small sample sizes, apply Benjamini-Hochberg correction to reduce false discovery rates .
Ethical & Reproducibility Considerations
Q. How can preclinical NPY studies align with NIH guidelines for rigor and reproducibility?
Methodological Answer: Predefine inclusion/exclusion criteria for animal models (e.g., age, sex stratification). Report randomization methods and blinding protocols in Materials and Methods. Share raw data (e.g., electrophysiology traces, qPCR Ct values) in supplementary files with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
